Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXMPLPPRBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-62-5 | |
| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of lead compounds and intermediates is fundamental to predicting their behavior, optimizing reaction conditions, and formulating effective drug delivery systems. Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a heterocyclic compound, represents a significant scaffold in medicinal chemistry due to the prevalence of the thiazole ring in numerous therapeutic agents. This guide provides a detailed examination of the core physical properties of this compound, offering both established data and predictive insights, alongside robust experimental protocols for in-house validation. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental methodologies to support your research and development endeavors.
Core Molecular Attributes
The foundational step in characterizing any chemical entity is to define its basic molecular attributes. These constants are critical for all subsequent calculations and experimental designs.
| Property | Value | Source |
| CAS Number | 56355-62-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO₂S | [1][2] |
| Molecular Weight | 250.11 g/mol | [1][2] |
| Physical Form | Solid | [3] |
Chemical Structure:
Figure 1: 2D structure of this compound.
Thermal Properties: Melting and Boiling Points
| Property | Value | Method |
| Melting Point | Predicted: 85-95 °C | Computational Prediction |
| Boiling Point | Predicted: 310-320 °C at 760 mmHg | Computational Prediction |
Experimental Determination of Thermal Properties
The following protocols outline standard, reliable methods for determining the melting and boiling points of organic solids.
Rationale: DSC offers a highly accurate and reproducible method for determining the melting point and enthalpy of fusion. It measures the heat flow required to raise the temperature of a sample compared to a reference.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Rationale: For compounds that are stable at their boiling point, the Siwoloboff method, as described in OECD Guideline 103, provides a reliable micro-method for determination.
Protocol:
-
Sample Preparation: Place a small amount of the substance into a sample tube.
-
Apparatus Setup: Insert a capillary tube, sealed at one end, into the sample tube with the open end downwards. Attach the sample tube to a thermometer.
-
Heating: Heat the assembly in a suitable heating bath.
-
Observation: A fine stream of bubbles will emerge from the capillary tube as the boiling point is approached. The boiling point is the temperature at which, upon cooling, the bubble stream ceases and the liquid begins to enter the capillary.
Figure 2: Workflow for experimental determination of thermal properties.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and is essential for designing appropriate formulations. As no experimental data is available for this compound, a predicted aqueous solubility is provided along with a standardized protocol for its determination in various solvents.
| Property | Value | Method |
| Aqueous Solubility | Predicted: Low | Computational Prediction |
Experimental Determination of Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing a saturated solution to reach equilibrium and then measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Construct a calibration curve using standard solutions of known concentrations to determine the solubility in each solvent.
Figure 3: Workflow for experimental solubility determination.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its structure and purity. While experimental spectra for this compound are not publicly available, predicted spectra can guide researchers in their analysis.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, the methyl carbon, and the ethyl ester carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (250.11 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester), C=N stretching (thiazole ring), and C-Br stretching. |
Protocols for Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely ground solid sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive models for certain parameters, the detailed experimental protocols provided herein empower researchers to validate these properties in their own laboratories. A thorough understanding and experimental confirmation of these fundamental characteristics are indispensable for the successful application of this important chemical intermediate in drug discovery and development.
References
Ethyl 2-bromo-5-methylthiazole-4-carboxylate spectral data (NMR, IR, MS)
An In-depth Technical Guide Spectral Data Analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 56355-62-5).[1][2] As a functionalized thiazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in synthesis and drug development. This document details the expected spectral characteristics from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive data with fundamental spectroscopic principles, this guide offers a robust framework for the characterization of this molecule, explaining the causality behind spectral features and providing validated experimental protocols for data acquisition.
Chapter 1: Molecular Structure and Physicochemical Properties
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a bromine atom at the C2 position, a methyl group at C5, and an ethyl carboxylate group at C4.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 56355-62-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO₂S | [1] |
| Molecular Weight | 250.11 g/mol | [1] |
| Physical Form | Solid | |
The strategic placement of these functional groups dictates the electronic environment of each atom, which in turn governs the output of spectroscopic techniques. The atom numbering convention used throughout this guide is presented in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structure can be established.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons). For this compound, three distinct signals are expected, corresponding to the ethyl ester protons and the methyl group protons on the thiazole ring.
Expertise in Action: Why No Thiazole Proton? A key feature of the predicted spectrum is the absence of any signals in the aromatic region for the thiazole ring itself. This is a direct consequence of the substitution pattern: positions C2, C4, and C5 are all fully substituted, leaving no protons directly attached to the heterocyclic core. This "silent" aromatic region is a crucial first clue in structural verification.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ethyl -CH₂- (C10-H) | ~ 4.40 | Quartet (q) | 2H | Protons are adjacent to an electronegative oxygen atom and coupled to the -CH₃ group (J ≈ 7.1 Hz). |
| Methyl -CH₃ (C6-H) | ~ 2.75 | Singlet (s) | 3H | Attached to the electron-rich thiazole ring; no adjacent protons to couple with. The position is influenced by the aromatic ring current.[4] |
| Ethyl -CH₃ (C11-H) | ~ 1.40 | Triplet (t) | 3H | Protons are coupled to the adjacent -CH₂- group (J ≈ 7.1 Hz). |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[5] Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ester C=O (C7) | ~ 162.0 | Carbonyl carbon of an ester, typically found in this downfield region.[6] |
| Thiazole C4 | ~ 148.0 | Attached to the electron-withdrawing ester group. |
| Thiazole C2 | ~ 142.0 | Attached to two electronegative heteroatoms (N and S) and a bromine atom. |
| Thiazole C5 | ~ 130.0 | Attached to the methyl group. |
| Ethyl -CH₂- (C10) | ~ 61.5 | Methylene carbon attached to the ester oxygen. |
| Ethyl -CH₃ (C11) | ~ 14.5 | Terminal methyl carbon of the ethyl group. |
| Methyl -CH₃ (C6) | ~ 12.5 | Methyl carbon attached to the thiazole ring. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to 0-200 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[7]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Spectral Interpretation
The IR spectrum of this compound is dominated by features characteristic of the ethyl ester and the substituted thiazole ring.
Expertise in Action: Distinguishing Esters from Carboxylic Acids A common challenge in synthesis is confirming the complete conversion of a carboxylic acid to an ester. IR spectroscopy provides a definitive answer. The spectrum of the target ester will feature a strong C=O stretch around 1720 cm⁻¹ and lack the very broad O-H stretch (typically 2500-3300 cm⁻¹) that is characteristic of a carboxylic acid's hydrogen-bonded dimer.[8]
Predicted FT-IR Data (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~ 2980 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |
| ~ 1720 | Strong, Sharp | C=O stretch (ester carbonyl)[9][10] |
| ~ 1540 | Medium | C=N stretch (thiazole ring) |
| ~ 1250 | Strong | C-O stretch (asymmetric, ester)[10] |
| ~ 1100 | Strong | C-O stretch (symmetric, ester) |
| < 700 | Medium | C-Br stretch |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (ATR Technique):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.[11]
Analysis of the Mass Spectrum
For this compound, Electron Ionization (EI) is a common method.
Expertise in Action: The Bromine Isotopic Signature A hallmark of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The presence of this doublet is irrefutable evidence of a single bromine atom in the molecule and its fragments.
Predicted Fragmentation Data (EI-MS):
| m/z (charge/mass ratio) | Proposed Fragment | Rationale |
|---|---|---|
| 251/249 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine. |
| 223/221 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement of the ethyl ester. |
| 206/204 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |
| 170 | [M - Br]⁺ | Loss of a bromine radical. |
| 83 | [C₄H₃S]⁺ | Fragment corresponding to a methyl-substituted thienyl-like cation, indicative of thiazole ring cleavage.[13] |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. azooptics.com [azooptics.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. purdue.edu [purdue.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate. As a key building block in medicinal chemistry, understanding the precise structural features of this molecule through NMR is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This document will delve into the theoretical basis for the expected chemical shifts and coupling patterns, provide a detailed experimental protocol for sample preparation and data acquisition, and present the data in a clear, accessible format.
Introduction: The Significance of this compound
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities. The specific arrangement of substituents in this compound—a bromine atom at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position—creates a unique electronic environment that can be precisely mapped using ¹H NMR spectroscopy. Accurate interpretation of its spectrum is crucial for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule. The analysis of the spectrum is based on fundamental principles of chemical shift, spin-spin coupling, and integration.[1][2][3][4]
Molecular Structure and Proton Environments
To understand the spectrum, we must first identify the different sets of protons in the molecule.
References
13C NMR Characterization of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Guide for Structural Verification
An In-depth Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) characterization of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the foundational principles of 13C NMR spectroscopy, establish a field-proven experimental protocol for data acquisition, and present a detailed analysis of the expected chemical shifts for each carbon atom in the molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unequivocal structural elucidation and purity assessment of novel chemical entities.
The Central Role of 13C NMR and the Thiazole Scaffold
1.1. Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of an organic molecule.[1] The method relies on the nuclear spin properties of the 13C isotope, which, unlike the far more abundant 12C isotope, possesses a nuclear spin of 1/2.[2] Due to the low natural abundance of 13C (approximately 1.1%), the probability of two 13C atoms being adjacent in a molecule is exceedingly low, which simplifies the resulting spectra by eliminating C-C coupling.[1]
In a typical proton-decoupled 13C NMR experiment, each unique carbon atom in a molecule produces a single, sharp signal.[1] The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.[3] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects determine the precise chemical shift, allowing for detailed structural assignments.[3]
1.2. Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. This compound serves as a versatile building block for the synthesis of more complex drug candidates, making its unambiguous characterization a critical first step in any discovery pipeline.[4][5]
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The quality of an NMR spectrum is profoundly affected by sample preparation. The following protocol outlines a self-validating system designed to yield high-resolution data suitable for structural confirmation.
Workflow for 13C NMR Sample Preparation and Analysis
Caption: Standard workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Material & Solvent Selection :
-
Analyte : Use approximately 50 mg of this compound. While spectra can be obtained on less material, this quantity ensures a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).
-
Solvent : Deuterated chloroform (CDCl3) is the preferred solvent due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.
-
Internal Standard : Use tetramethylsilane (TMS) as the internal reference (0.0 ppm). It is often pre-mixed in commercially available deuterated solvents.
-
-
Sample Preparation :
-
Dissolution : In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of CDCl3 containing TMS. Gentle swirling or vortexing can aid dissolution.
-
Filtration : To ensure magnetic field homogeneity and prevent spectral line broadening, it is critical to remove any particulate matter. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.
-
Final Volume : The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is properly centered within the instrument's detection coil.
-
-
Data Acquisition :
-
Instrumentation : Utilize a modern Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Experiment : Perform a standard one-dimensional 13C experiment with broadband proton decoupling. This technique irradiates all proton frequencies, causing all carbon signals to collapse into sharp singlets and benefiting from a signal enhancement known as the Nuclear Overhauser Effect (NOE).
-
Parameters : Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat, artifact-free baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Spectral Analysis and Structural Assignment
The structure of this compound contains seven unique carbon environments. The predicted chemical shifts are based on established principles and data from analogous substituted thiazole systems.[2][5]
Molecular Structure with Carbon Numbering
Caption: Structure of this compound.
Predicted 13C NMR Chemical Shifts and Justification
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~142 - 148 | This quaternary carbon is directly bonded to two heteroatoms (N and S) and a highly electronegative bromine atom. In other 2-substituted thiazoles, this carbon appears far downfield.[5] The C-Br bond typically induces a significant downfield shift in aromatic systems. |
| C4 | ~155 - 162 | A quaternary sp2 carbon, C4 is part of the thiazole ring and is directly attached to the electron-withdrawing carbonyl of the ester group. This deshielding effect places it significantly downfield, consistent with data from similar thiazole-4-carboxylate systems.[2] |
| C5 | ~115 - 122 | This sp2 carbon is bonded to the sulfur atom and the C4 carbon. The attached methyl group (C7) provides a slight shielding effect compared to a proton. This position is consistently the most upfield of the thiazole ring carbons in related structures.[2][6] |
| C=O (C6) | ~161 - 165 | This is the carbonyl carbon of the ethyl ester. Its chemical shift falls squarely within the typical range for ester carbonyls (160-185 ppm).[3] |
| -OCH₂- (C1) | ~61 - 64 | An sp3-hybridized carbon directly attached to an electronegative oxygen atom. This environment is characteristic of the methylene group in an ethyl ester, typically found in the 50-90 ppm range.[3] |
| -CH₃ (C7) | ~15 - 19 | The sp3 carbon of the methyl group attached to the thiazole ring at position C5. Its chemical shift is in the standard aliphatic region. |
| -CH₃ (C3) | ~14 - 16 | The terminal sp3 carbon of the ethyl ester group. It is in a typical alkane-like environment and is expected to be one of the most upfield signals in the spectrum. |
Conclusion
The structural verification of this compound can be confidently achieved through 13C NMR spectroscopy. By following a rigorous experimental protocol, a high-quality, proton-decoupled spectrum can be obtained, which is expected to display seven distinct signals corresponding to each unique carbon atom. The predicted chemical shifts, grounded in the fundamental principles of substituent effects and data from analogous heterocyclic systems, provide a robust template for spectral assignment. This detailed characterization is an indispensable step in quality control and serves as a foundational dataset for any subsequent research and development activities involving this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Mass spectrometry analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Foreword: The Analytical Imperative for Complex Heterocycles
In modern drug development, the precise characterization of pharmaceutical intermediates is not merely a regulatory formality but a foundational pillar of safety and efficacy. This compound stands as a critical building block in the synthesis of various therapeutic agents, most notably in the development of treatments for hyperuricemia.[1] Its structural integrity—purity, identity, and stability—directly impacts the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) offers an unparalleled combination of sensitivity and specificity, making it the definitive technique for the molecular assessment of such key intermediates.[2][3]
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond rote protocols, we will delve into the causal reasoning behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and validated approach to ensure the molecular fidelity of this vital synthetic precursor.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is paramount for method development. This compound is a halogenated heterocyclic compound whose characteristics dictate the optimal analytical approach.
| Property | Value | Source |
| CAS Number | 56355-62-5 | [4] |
| Molecular Formula | C₇H₈BrNO₂S | [5] |
| Molecular Weight | 250.11 g/mol | [5][6] |
| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Physical Form | Solid | [6] |
| SMILES | O=C(C1=C(C)SC(Br)=N1)OCC | [5] |
| Isotopic Signature | Contains one Bromine atom, resulting in characteristic M and M+2 isotopic peaks of nearly equal intensity (~98% abundance for ⁸¹Br relative to ⁷⁹Br). | [7] |
Strategic Approach: Method Selection and Workflow
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis (e.g., purity profiling vs. reaction monitoring). Given the analyte's solid form and molecular weight, both techniques are viable, but LC-MS is often preferred in pharmaceutical quality control for its versatility with a wider range of compounds without requiring derivatization.[2][8]
Experimental Workflow Overview
The following diagram outlines a comprehensive workflow for the analysis, applicable to both LC-MS and GC-MS platforms with minor modifications.
Caption: General workflow for MS analysis.
Instrumentation and Methodology: An LC-MS/MS Focus
For this guide, we will focus on an Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) approach, which provides excellent sensitivity and structural information for polar to semi-polar compounds common in pharmaceutical synthesis.[9]
Sample and Standard Preparation Protocol
Trustworthy data originates from meticulous sample preparation. The goal is to create a clean, soluble sample at a concentration appropriate for the instrument's linear range.
Protocol:
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade acetonitrile or methanol in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Preparation (1 µg/mL): Perform a serial dilution from the stock solution using the mobile phase as the diluent to achieve a final concentration of 1 µg/mL. This concentration is a typical starting point for modern ESI-MS instruments.
-
Sample Preparation: Prepare unknown samples using the same solvent and dilution factor to ensure a direct comparison.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection to prevent contamination of the LC system.
Liquid Chromatography Parameters
Chromatographic separation is crucial for resolving the analyte from impurities and matrix components. A reversed-phase C18 column is a robust starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | 5% B to 95% B over 5 min | A generic screening gradient to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |
Mass Spectrometry Parameters (Positive ESI)
Positive mode ESI is the logical choice, as the thiazole nitrogen is a basic site readily accepting a proton.[9]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (+ESI) | The molecule has a basic nitrogen atom, making it amenable to protonation [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| Source Temp. | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation and release of gas-phase ions. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates droplet shrinkage and ion liberation. |
| Scan Mode | Full Scan (m/z 50-400) & Product Ion Scan | Full scan detects all ions, while product ion scan (MS/MS) provides structural fragments. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A collision energy ramp ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation fingerprint. |
Data Interpretation: Deciphering the Mass Spectrum
The acquired mass spectrum provides a molecular fingerprint. The key is to interpret it correctly to confirm the structure and identify any anomalies.
The Molecular Ion Signature
The first piece of evidence is the protonated molecular ion, [M+H]⁺.
-
Expected m/z: The molecular weight is ~250.11 Da. The protonated molecule [M+H]⁺ will appear at m/z 251.1 .
-
Bromine Isotope Pattern: Due to the natural abundances of ⁷⁹Br and ⁸¹Br, a characteristic doublet will be observed. The [M+H]⁺ peak at m/z 251 will be accompanied by an [M+2+H]⁺ peak at m/z 253.1 with nearly identical intensity. This doublet is a definitive confirmation of a single bromine atom in the structure.[7]
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (m/z 251.1) and subjecting it to collision-induced dissociation (CID) to generate structural fragments. The fragmentation of thiazole derivatives often involves cleavage of side chains and eventual rupture of the heterocyclic ring.[10][11]
Proposed Fragmentation Pathway:
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
Explanation of Key Fragments:
-
[M+H]⁺ at m/z 251/253: The protonated parent molecule, showing the characteristic bromine isotope pattern.
-
Fragment A (m/z 223/225): Results from the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group, a common fragmentation for ethyl esters, leading to the carboxylic acid fragment.
-
Fragment B (m/z 206/208): Corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion.
-
Fragment C (m/z 172): Loss of a bromine radical (79/81 Da) from the parent ion. The resulting fragment at m/z 172 will be a singlet, confirming the loss of the halogen.
-
Fragment D (m/z 177/179): Further fragmentation via loss of carbon monoxide (CO, 28 Da) from fragment A or other complex rearrangements. The stability of the thiazole ring makes it relatively resistant to cleavage compared to its substituents.[12]
Summary of Expected Ions:
| Ion | Description | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | Protonated Molecular Ion | 250.97 | 252.97 |
| [M+H - C₂H₄]⁺ | Loss of Ethylene | 222.94 | 224.94 |
| [M+H - OC₂H₅]⁺ | Loss of Ethoxy Radical | 205.94 | 207.94 |
| [M+H - Br]⁺ | Loss of Bromine Radical | 171.03 | 171.03 |
Conclusion: Ensuring Confidence in Pharmaceutical Synthesis
The mass spectrometric analysis of this compound is a clear-cut yet critical task. By employing a systematic approach grounded in the principles of chromatography and mass spectrometry, scientists can unequivocally confirm the identity and purity of this key intermediate. The characteristic bromine isotopic signature provides a definitive marker for the molecular ion, while a detailed analysis of the MS/MS fragmentation pattern offers irrefutable structural confirmation. The methodologies outlined in this guide serve as a robust foundation for developing and validating analytical protocols that ensure the quality and consistency required in the rigorous landscape of pharmaceutical development.[13][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmaved.com [pharmaved.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. labproinc.com [labproinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jicrcr.com [jicrcr.com]
The Synthesis and Application of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, synthesis, and applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.
Introduction: The Thiazole Moiety in Drug Discovery
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the thiazole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
Navigating Isomeric Complexity: 5-Methyl-4-carboxylate vs. 4-Methyl-5-carboxylate
A critical point of clarification when discussing Ethyl 2-bromo-methylthiazole-carboxylate is the existence of two closely related isomers:
-
This compound (CAS: 56355-62-5): The primary subject of this guide.[4]
-
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0): A more frequently cited isomer in the scientific literature.[5][6][7][8]
It is imperative for researchers to verify the CAS number and substitution pattern of the starting materials and intermediates to ensure the desired isomer is being synthesized and utilized. While both are valuable synthetic intermediates, their distinct substitution patterns can lead to significant differences in reactivity and the biological activity of their derivatives. This guide will primarily focus on the 5-methyl-4-carboxylate isomer, while drawing comparisons to its more documented 4-methyl-5-carboxylate counterpart where relevant.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
| Property | Value | Source |
| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| CAS Number | 56355-62-5 | [4] |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.11 g/mol | [5] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound typically involves a two-stage process: the formation of the thiazole ring, followed by the introduction of the bromine atom at the 2-position.
Stage 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1][2][3] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the precursor to our target molecule, ethyl 2-amino-5-methylthiazole-4-carboxylate, the likely starting materials are ethyl 2-chloroacetoacetate and thiourea.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis for the 2-amino precursor.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Illustrative for the 4-methyl-5-carboxylate isomer)
This protocol is for the related 4-methyl-5-carboxylate isomer but illustrates the general principles of the Hantzsch synthesis.
-
To a stirred mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., water/THF mixture) cooled to 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise.[9]
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[9]
-
Add thiourea (1 equivalent) to the reaction mixture.[9]
-
Heat the reaction mixture to 80°C for 2 hours.[9]
-
After completion of the reaction (monitored by TLC), cool the mixture and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[9]
Stage 2: Sandmeyer Reaction for Bromination
The introduction of the bromine atom at the 2-position of the thiazole ring is effectively achieved via a Sandmeyer reaction.[10][11] This reaction involves the diazotization of the 2-amino group followed by treatment with a copper(I) bromide salt.
Reaction Scheme:
Caption: Sandmeyer reaction for the bromination of the thiazole ring.
Experimental Protocol: General Procedure for Sandmeyer Bromination
This is a generalized protocol and may require optimization for the specific substrate.
-
Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in a mixture of aqueous acid (e.g., H₂SO₄ or HBr) and an organic solvent (e.g., acetonitrile) and cool to -10 to 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at low temperature for 30-60 minutes.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (1.2 equivalents) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up, including quenching any excess reagents.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.
Characterization
Unequivocal characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence and connectivity of the ethyl, methyl, and thiazole protons and carbons. The chemical shifts will be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester carbonyl (C=O) group and the C=N and C-S bonds of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and the presence of bromine through its characteristic isotopic pattern.
Applications in Research and Development
This compound is a versatile intermediate with significant potential in both pharmaceutical and agrochemical research. The bromine atom at the 2-position serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Pharmaceutical Applications
The thiazole nucleus is a key component of numerous approved drugs. The 2-bromo-thiazole moiety can be elaborated to synthesize compounds with potential as:
-
Antimicrobial Agents: The thiazole ring is present in several antibacterial and antifungal drugs.[13]
-
Anticancer Agents: Derivatives of 2-amino-4-methylthiazole-5-carboxylate have shown promising antineoplastic potential.[9]
-
Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties.[9]
A notable example of a drug synthesized from a related thiazole intermediate is Febuxostat, an anti-gout medication, which is derived from a 2-substituted-4-methylthiazole-5-carboxylic acid.[14]
Agrochemical Applications
In the field of agrochemicals, thiazole derivatives are utilized in the development of:
-
Fungicides: The thiazole scaffold is found in a number of commercial fungicides.[13]
-
Herbicides: Certain thiazole-containing compounds have shown herbicidal activity.[13]
The ability to readily modify the 2-position of the thiazole ring allows for the creation of libraries of compounds for screening and optimization of agrochemical properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical research. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use. Researchers should pay close attention to the isomeric identity of their materials to ensure reproducible and reliable results. The synthetic pathways outlined in this guide, based on the well-established Hantzsch thiazole synthesis and Sandmeyer reaction, provide a solid foundation for the preparation of this important intermediate.
References
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. Ethyl 2-bromo-4-methylthiazole-5-carboxylate 97 22900-83-0 [sigmaaldrich.com]
- 7. Ethyl 2-Bromo-4-methylthiazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 8. scbt.com [scbt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-62-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-5-methylthiazole-4-carboxylate, identified by CAS number 56355-62-5, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the reactivity of this compound, highlighting its utility as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The thiazole moiety is a well-established pharmacophore, and this guide explores the potential applications of derivatives of this compound in drug discovery, with a focus on therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] this compound serves as a key starting material for the synthesis of novel thiazole-containing compounds, offering a strategic platform for structural modification and the development of new therapeutic agents.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 56355-62-5 | [7][8][9] |
| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | [7] |
| Molecular Formula | C₇H₈BrNO₂S | [7][9] |
| Molecular Weight | 250.11 g/mol | [9] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [7] |
Synthesis and Purification
The synthesis of this compound and its analogs often employs the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.
General One-Pot Synthesis Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor)
This protocol outlines the synthesis of a key precursor, from which the 2-bromo derivative can potentially be obtained through subsequent reactions like the Sandmeyer reaction.
Step-by-Step Methodology:
-
To a mixture of ethyl acetoacetate in an aqueous/organic solvent system (e.g., water/THF) cooled to below 0°C, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.[1]
-
Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).[1]
-
Add thiourea to the reaction mixture.[1]
-
Heat the mixture to an elevated temperature (e.g., 80°C) and maintain for a specified time (e.g., 2 hours).[1]
-
After cooling, the product can be isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethyl acetate.[1]
Causality of Experimental Choices:
-
N-bromosuccinimide (NBS): NBS serves as an efficient in-situ brominating agent for the active methylene group of ethyl acetoacetate, forming the necessary α-haloketone intermediate.
-
One-Pot Procedure: This approach is favored for its efficiency, reducing the need for isolation and purification of the intermediate α-haloketone, which can be unstable.[1] This also minimizes solvent waste and improves overall yield.[1]
-
Thiourea: As the thioamide component, thiourea provides the sulfur and one of the nitrogen atoms for the thiazole ring.
-
Heating: The condensation and cyclization steps to form the thiazole ring are typically accelerated by heating.
Conceptual Synthesis Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. エチル 2-ブロモ-4-メチルチアゾール-5-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound | 56355-62-5 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
The Solubility Profile of Ethyl 2-bromo-5-methylthiazole-4-carboxylate in Organic Solvents
An In-depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an exploration of modern predictive models. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility.
Structure and Properties:
| Property | Value | Source |
| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| CAS Number | 56355-62-5 | |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.11 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥95% - ≥98% | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Note: Some sources may refer to the isomeric compound, Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No: 22900-83-0).[3] Researchers should verify the specific isomer being used.
Structural Analysis:
The molecule possesses several key features that dictate its solubility:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, contributing to its polarity.
-
Bromo Group: An electron-withdrawing halogen that increases molecular weight and can participate in halogen bonding.
-
Ester Group (-COOC₂H₅): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): A nonpolar alkyl group.
The interplay of these functional groups results in a molecule with moderate polarity.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.
Solvent Polarity: The solubility of this compound will largely depend on the polarity of the organic solvent.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) are likely to be effective solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) can act as both hydrogen bond donors and acceptors. The ester and thiazole nitrogen of the solute can act as hydrogen bond acceptors, suggesting good solubility.
-
Nonpolar Solvents: (e.g., Hexane, Toluene) are less likely to be effective solvents, as they cannot effectively solvate the polar regions of the molecule.
Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound will be dipole-dipole interactions and London dispersion forces.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following protocols provide both qualitative and quantitative approaches.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Protocol:
-
Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.
-
Observation: Vigorously shake the test tube for 1-2 minutes.
-
Classification:
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for several hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample to expedite separation.
-
Sample Extraction: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Quantify the concentration of the dissolved solid in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
Experimental Workflow for Solubility Determination:
Caption: Workflow for quantitative solubility determination.
Predictive Models for Solubility
In modern drug discovery and development, computational models are increasingly used to predict solubility, saving time and resources.[7][8][9]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility.[10][11]
-
Physics-Based Models: These approaches use thermodynamic principles to calculate the free energy of solvation, providing a more fundamental prediction of solubility.[8]
-
Machine Learning Models: More recently, machine learning algorithms, such as artificial neural networks and random forests, have been trained on large datasets of known solubilities to predict the solubility of new compounds with high accuracy.[7][9][11]
While these models can provide valuable estimates, they are not a substitute for experimental verification, especially for novel compounds.
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12][13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13][14]
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]
Conclusion
The solubility of this compound in organic solvents is a key determinant of its applicability in research and development. This guide has outlined the theoretical underpinnings of its solubility based on its molecular structure, provided detailed protocols for its experimental determination, and touched upon modern predictive methods. By applying the principles and techniques described herein, researchers can effectively characterize the solubility profile of this compound, enabling its informed use in subsequent applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. labproinc.com [labproinc.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]
- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a fundamental building block in a multitude of pharmacologically active compounds.[1][2] From essential natural products like thiamine (Vitamin B1) to a wide array of synthetic drugs approved for clinical use—including the antimicrobial Sulfathiazole, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib—the thiazole moiety consistently demonstrates remarkable therapeutic versatility.[1][3][4] This guide provides a comprehensive exploration of the significant biological activities associated with substituted thiazoles. We will delve into the molecular mechanisms underpinning their therapeutic effects, analyze critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a technical resource for professionals engaged in the design, synthesis, and biological validation of novel thiazole-based therapeutic agents.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents.[5][6] Thiazole derivatives have emerged as a highly promising class of compounds in this arena, exhibiting potent activity against a broad spectrum of bacteria and fungi.[5][7][8]
Causality of Action: Key Antimicrobial Mechanisms
The antimicrobial efficacy of substituted thiazoles is not monolithic; it arises from their ability to interfere with multiple, essential bacterial processes. A key mechanism involves the inhibition of DNA gyrase , a bacterial topoisomerase crucial for DNA replication and repair. Specific thiazole derivatives have been shown through molecular docking studies to bind to the GyrB subunit of this enzyme, disrupting its function and leading to bacterial cell death.[7] Another prevalent mechanism is the disruption of the bacterial cell membrane . The amphiphilic nature of certain thiazole compounds allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole core has yielded critical insights into the structural requirements for potent antimicrobial activity. The strategic placement of various substituents can dramatically influence potency and spectrum.
| Position on Thiazole Ring | Substituent Type | Impact on Antimicrobial Activity | Representative References |
| Position 2 | Amino group, Heterocyclic rings (e.g., Pyrazoline) | Often essential for activity. Hybrid molecules incorporating other heterocyclic systems frequently show synergistic or enhanced potency.[9] | [9][10][11] |
| Position 4 | Substituted Phenyl Rings (e.g., p-bromophenyl) | Electron-withdrawing or bulky groups can enhance activity, particularly antifungal and antituberculosis effects.[11] | [11][12] |
| Position 5 | Arylidene groups | Modifications at this position can modulate the spectrum of activity, influencing potency against specific bacterial or fungal strains. | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for quantifying the in vitro potency of a potential antimicrobial agent. It establishes the lowest concentration of the compound that visibly inhibits microbial growth.
Workflow: Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth), typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (wells with inoculum and medium, but no compound) to confirm bacterial growth and a negative control (wells with medium only) to ensure sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Anticancer Activity: Targeting Malignancy Through Diverse Pathways
The thiazole scaffold is a cornerstone of modern oncology drug design, integral to the structure of targeted therapies like the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[14] The chemical versatility of substituted thiazoles allows them to be tailored to inhibit a wide range of cancer-specific biological targets.[14][15]
Causality of Action: Key Anticancer Mechanisms
Thiazole derivatives exert their anticancer effects by targeting various hallmarks of cancer.[16] Their mechanisms are diverse and often pathway-specific.[17][18]
-
Kinase Inhibition: Many thiazoles are designed to target protein kinases that are aberrantly activated in cancer. A prominent example is the inhibition of the PI3K/mTOR signaling pathway , which is crucial for cell growth, proliferation, and survival.[19] Compounds have been synthesized that act as dual PI3K/mTOR inhibitors, effectively shutting down this critical pro-survival pathway.[19][20]
-
Induction of Apoptosis: A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Thiazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins and by causing mitochondrial depolarization.[18][21]
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is constitutively active in many cancers, promoting inflammation and cell survival. Certain benzothiazole derivatives have been shown to suppress the activation of the NF-κB pathway, leading to reduced proliferation and anti-inflammatory effects in cancer cells.[22]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Some thiazole compounds function as antimitotic agents by binding to tubulin and disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[17][18]
Signaling Pathway: PI3K/mTOR Inhibition by Thiazole Derivatives
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijrpr.com [ijrpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to thiazole chemistry for drug discovery
An Introduction to Thiazole Chemistry for Drug Discovery: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of thiazole chemistry, tailored for researchers and scientists in the field of drug discovery. We will dissect the core physicochemical attributes of the thiazole nucleus, detail its cornerstone synthetic methodologies, including the Hantzsch synthesis, explore its reactivity and functionalization, and analyze its role as a key pharmacophore in several FDA-approved drugs.[4][5] This guide aims to bridge foundational chemistry with practical application, offering both strategic insights and detailed protocols to empower the rational design and development of novel thiazole-based therapeutics.
The Thiazole Scaffold: A Foundation for Drug Design
The Unique Physicochemical Properties of the Thiazole Ring
The thiazole ring is a planar, aromatic system whose 6 π-electrons satisfy Hückel's rule.[3][6] This aromaticity confers significant stability to the ring system.[7] The presence of both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen atom creates a unique electronic landscape.[3] This duality governs the ring's reactivity and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.
From a drug design perspective, the thiazole ring's properties are highly advantageous. It is generally stable to metabolic degradation and its pKa of ~2.5 means the ring nitrogen is weakly basic, allowing it to remain largely unprotonated at physiological pH.[8] This influences the overall lipophilicity and membrane permeability of drug candidates. The distinct positioning of its heteroatoms provides well-defined vectors for molecular interactions, making it a superb pharmacophoric element.[9]
Why this matters in drug design: The inherent stability and tunable electronic nature of the thiazole ring allow it to serve as a reliable anchor or core structure. Medicinal chemists can modify substituents at various positions to modulate a compound's potency, selectivity, and pharmacokinetic profile without compromising the integrity of the central scaffold.
Historical Significance and Presence in Nature
The chemistry of thiazole has been developing since the pioneering work of Hofmann and Hantzsch in the late 19th century.[1][3][10] While the unsubstituted ring is not found in nature, the thiazole nucleus is a key component of several vital natural products. The most prominent example is Thiamine (Vitamin B1), where a thiazolium salt acts as a coenzyme essential for carbohydrate metabolism.[1][11] The thiazole ring is also found in various microbial and marine metabolites, as well as in antibiotics like penicillin, where the reduced thiazolidine ring is a crucial structural feature.[1][11][12]
Thiazole as a Privileged Pharmacophore
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The thiazole ring is a quintessential example of such a scaffold.[9] Its derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][4][12][13][14] This versatility has led to the inclusion of the thiazole moiety in over 18 FDA-approved drugs, validating its importance in modern drug discovery.[4][15]
Core Synthesis of the Thiazole Ring
The construction of the thiazole ring is a cornerstone of any drug discovery program targeting this scaffold. While numerous methods exist, the Hantzsch synthesis remains the most fundamental and widely utilized approach due to its reliability and broad substrate scope.[16][17][18]
The Hantzsch Thiazole Synthesis: Mechanism and Strategic Considerations
First reported in 1887, the Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[10][17] The reaction proceeds through a multi-step pathway that is both high-yielding and straightforward to perform.[16]
Causality behind the mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone (an SN2 reaction). This is the most kinetically favorable first step as sulfur is a soft and highly effective nucleophile. The resulting intermediate then undergoes an intramolecular cyclization, where the thioamide's nitrogen attacks the ketone's carbonyl carbon. This step forms the five-membered ring. The final step is a dehydration event, which expels a molecule of water to yield the stable, aromatic thiazole ring.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.neliti.com [media.neliti.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate from Ethyl Acetoacetate
This document provides a comprehensive, technically detailed guide for the multi-step synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate. This guide is structured to provide not just a sequence of steps, but a deep understanding of the underlying chemical principles, the rationale for procedural choices, and a self-validating framework for successful execution in a research setting.
The overall synthetic strategy is a robust two-stage process. First, we construct the core thiazole ring system through the well-established Hantzsch Thiazole Synthesis to yield Ethyl 2-amino-5-methylthiazole-4-carboxylate. Subsequently, the 2-amino functional group is converted to the target 2-bromo group via a Sandmeyer reaction, a classic and reliable method for the transformation of aromatic amines.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
The initial stage of the synthesis focuses on constructing the substituted thiazole ring. The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[1][2] In this protocol, we generate the required α-halocarbonyl intermediate, ethyl 2-bromo-3-oxobutanoate, in situ from ethyl acetoacetate.
Principle and Mechanism
The synthesis begins with the α-bromination of ethyl acetoacetate. Ethyl acetoacetate is an ideal substrate due to its acidic α-protons, which are readily abstracted to form an enolate, facilitating electrophilic attack.[3] N-Bromosuccinimide (NBS) is employed as the brominating agent; it is a safe and convenient source of electrophilic bromine, preferable to using elemental bromine directly.[4][5]
Once the ethyl 2-bromo-3-oxobutanoate intermediate is formed, it reacts with thiourea. The mechanism proceeds via nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (an SN2 reaction).[6] This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the ketone carbonyl. The final step is a dehydration event, which results in the formation of the aromatic 2-aminothiazole ring.[7][8] A one-pot procedure, where the bromination and cyclization occur sequentially in the same reaction vessel, is often preferred for its efficiency and simplicity, reducing the need for isolation of the potentially unstable bromo-intermediate.[4][9]
Visualization of the Hantzsch Synthesis Pathway
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established literature procedures which emphasize efficiency and yield.[4][9]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add ethyl acetoacetate (0.05 mol) dissolved in a mixture of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL).
-
Bromination: Cool the mixture to below 0°C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (NBS) (0.06 mol, 1.2 equiv.) in THF portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (developing with petroleum ether:ethyl acetate 2:1).
-
Cyclization: Once the bromination is complete, add thiourea (0.05 mol, 1.0 equiv.) to the reaction mixture.
-
Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter off any insoluble material.
-
Basification and Precipitation: Transfer the filtrate to a beaker and add aqueous ammonia (NH₃·H₂O) dropwise while stirring until the pH is approximately 8-9. A yellow solid product will precipitate.
-
Isolation and Purification: Stir the resulting suspension at room temperature for 15 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL).
-
Drying: Recrystallize the crude product from ethyl acetate and dry under vacuum to yield pure Ethyl 2-amino-5-methylthiazole-4-carboxylate.
Data Summary: Reagents and Conditions for Stage 1
| Reagent/Parameter | Molar Eq. | Quantity (for 0.05 mol scale) | Purpose / Notes |
| Ethyl Acetoacetate | 1.0 | 6.50 g (6.3 mL) | Starting material |
| N-Bromosuccinimide (NBS) | 1.2 | 10.5 g | Brominating agent |
| Thiourea | 1.0 | 3.80 g | Thioamide for ring formation |
| Water / THF | - | 50 mL / 20 mL | Solvent system |
| Temperature (Bromination) | - | < 0°C | Controls reaction rate and selectivity |
| Temperature (Cyclization) | - | 80°C | Drives the condensation and dehydration |
| Aqueous Ammonia | - | As needed | Basification to precipitate the free base |
Stage 2: Sandmeyer Reaction for Synthesis of this compound
With the 2-aminothiazole core successfully synthesized, the next stage involves the conversion of the primary amino group at the C2 position to a bromo group. The Sandmeyer reaction is the method of choice for this transformation on heteroaromatic amines.[10]
Principle and Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two main phases.[11]
-
Diazotization: The 2-aminothiazole is treated with a diazotizing agent, such as an alkyl nitrite (e.g., n-butyl nitrite or tert-butyl nitrite) or sodium nitrite in strong acid, to convert the amino group into a diazonium salt. This diazonium salt is a highly reactive intermediate and an excellent leaving group (N₂).
-
Halogen Substitution: The diazonium salt is then decomposed in the presence of a copper(I) halide, in this case, copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the Cu(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2-bromothiazole product and regenerating the Cu(I) catalyst.[11][12] The use of copper halides is critical for achieving high yields and minimizing side reactions.[13]
Visualization of the Sandmeyer Reaction
Caption: Mechanism of the Sandmeyer Bromination Reaction.
Experimental Protocol: Sandmeyer Bromination
This protocol is a representative procedure based on methods for the halogenation of 2-aminothiazoles.[12][13]
-
Reaction Setup: In a round-bottom flask fitted with a condenser and magnetic stirrer, dissolve Ethyl 2-amino-5-methylthiazole-4-carboxylate (0.91 mmol) and copper(I) bromide (CuBr) (1.39 mmol) in acetonitrile (8 mL) at room temperature.
-
Diazotization: Add n-butyl nitrite (1.39 mmol) to the stirring solution.
-
Heating: Heat the reaction mixture to 60°C. The reaction is typically complete within 15-30 minutes. The evolution of nitrogen gas should be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer with a dilute ammonia solution (0.1 M; 2 x 50 mL) to remove copper salts, followed by a brine wash.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Final Product: Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.
Data Summary: Reagents and Conditions for Stage 2
| Reagent/Parameter | Molar Eq. | Quantity (for 0.91 mmol scale) | Purpose / Notes |
| Ethyl 2-amino-5-methylthiazole-4-carboxylate | 1.0 | 182 mg | Starting material for Stage 2 |
| Copper(I) Bromide (CuBr) | 1.5 | 200 mg | Catalyst for halogen substitution |
| n-Butyl Nitrite | 1.5 | 162 µL | Diazotizing agent |
| Acetonitrile | - | 8 mL | Solvent |
| Temperature | - | 60°C | Promotes diazotization and substitution |
Overall Synthetic Workflow
The complete transformation from a simple β-keto ester to the target functionalized thiazole is summarized in the workflow below.
Caption: Complete Synthetic Route from Start to Finish.
References
- 1. synarchive.com [synarchive.com]
- 2. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot Synthesis of 2-Bromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 2-bromothiazole derivatives, a critical class of intermediates in medicinal chemistry and materials science. We will explore a robust and efficient one-pot, two-step methodology commencing with the renowned Hantzsch thiazole synthesis to generate a 2-aminothiazole intermediate, which undergoes a subsequent in situ diazotization and bromination. This approach streamlines the synthetic process, enhancing efficiency and yield while minimizing waste, making it highly suitable for library synthesis and large-scale production. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions to empower researchers to successfully implement this methodology.
Introduction: The Significance of 2-Bromothiazole Derivatives
The thiazole ring is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The 2-bromothiazole moiety, in particular, serves as a versatile building block in synthetic organic chemistry. The bromine atom at the C2 position acts as a synthetic handle for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility makes 2-bromothiazole derivatives invaluable precursors for the synthesis of complex molecules in drug discovery and for the development of novel organic materials.[3]
Traditional multi-step syntheses of these compounds often involve the isolation of intermediates, leading to reduced overall yields and increased consumption of time and resources. One-pot syntheses, which combine multiple reaction steps into a single, continuous process without the isolation of intermediates, offer a more elegant and efficient alternative.[4] This guide details a reliable one-pot approach to synthesize 2-bromothiazole derivatives, enhancing the accessibility of this important class of molecules for the research community.
The One-Pot Synthetic Strategy: A Two-Step Approach
The cornerstone of the one-pot synthesis of 2-bromothiazole derivatives is a sequential combination of two classical organic reactions: the Hantzsch thiazole synthesis and a Sandmeyer-type bromination. This strategy involves the in situ formation of a 2-aminothiazole derivative, which is then immediately converted to the corresponding 2-bromothiazole without isolation.
Step 1: Hantzsch Thiazole Synthesis
The initial step involves the condensation of an α-haloketone with thiourea to form a 2-aminothiazole derivative.[1][5] For enhanced efficiency and safety, the α-haloketone can be generated in situ from a readily available ketone and a brominating agent such as N-bromosuccinimide (NBS) or copper(II) bromide.[6][7] This multicomponent approach is highly convergent and allows for the rapid assembly of a diverse range of 2-aminothiazole intermediates.[8]
Step 2: In Situ Diazotization and Bromination
Following the formation of the 2-aminothiazole, the reaction mixture is treated with a diazotizing agent, typically sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This highly reactive species is then subjected to a brominating agent, such as copper(I) bromide, to yield the final 2-bromothiazole derivative. By performing this sequence in a single pot, the need to handle and purify the often unstable diazonium salt is circumvented.
Workflow and Mechanistic Overview
The logical progression of the one-pot synthesis is depicted in the following workflow diagram:
Caption: One-pot synthesis of 2-bromothiazole derivatives.
Comparative Analysis of Synthetic Methodologies
The one-pot methodology presented here offers significant advantages over traditional, multi-step approaches. A comparative summary is provided in the table below:
| Parameter | Traditional Multi-Step Synthesis | One-Pot Synthesis |
| Number of Steps | 2-3 (with intermediate isolation) | 1 (continuous process) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Time | Long (multiple workups) | Short (streamlined process) |
| Solvent Consumption | High | Reduced |
| Purification | Multiple chromatographic separations | Single final purification |
| Waste Generation | Significant | Minimized |
Detailed Experimental Protocol: One-Pot Synthesis of 2-Bromo-4-phenylthiazole
This protocol provides a representative example for the one-pot synthesis of 2-bromo-4-phenylthiazole from acetophenone and thiourea.
Materials:
-
Acetophenone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Sodium Nitrite (NaNO₂) (1.5 equiv)
-
Copper(I) Bromide (CuBr) (1.2 equiv)
-
Hydrobromic Acid (HBr, 48% aq.)
-
Acetonitrile (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hantzsch Condensation:
-
To a stirred solution of acetophenone (1.0 equiv) in acetonitrile, add N-bromosuccinimide (1.1 equiv) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
To this mixture, add thiourea (1.2 equiv) and heat the reaction to reflux for 3-4 hours. Monitor the formation of the 2-amino-4-phenylthiazole intermediate by TLC.
-
-
In Situ Diazotization and Bromination:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add hydrobromic acid (48% aq.) to the cooled mixture.
-
Prepare a solution of sodium nitrite (1.5 equiv) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add copper(I) bromide (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-bromo-4-phenylthiazole.
-
Self-Validation: The progress of the reaction at each stage should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and intermediates before proceeding to the next step. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The one-pot synthesis of 2-bromothiazole derivatives via a sequential Hantzsch reaction and Sandmeyer-type bromination represents a highly efficient and practical approach for accessing this important class of compounds. This methodology offers significant advantages in terms of operational simplicity, reduced reaction times, and improved overall yields compared to traditional multi-step methods. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful synthetic strategy in both academic and industrial research settings, thereby accelerating the discovery and development of novel therapeutics and materials.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceuticals, agrochemicals, and materials science applications.[1] Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry. The functionalization of the thiazole core is therefore a critical endeavor in the pursuit of novel molecular entities with enhanced biological activity and optimized physicochemical properties. Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a versatile and valuable building block, poised for diverse chemical modifications. The electron-withdrawing nature of the ester and the inherent electronic properties of the thiazole ring make the C2-bromine atom an excellent handle for palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this key substrate, offering researchers a practical guide to unlocking its synthetic potential.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a revolutionary advancement in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2] These transformations generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a transmetalation (for Suzuki, Sonogashira, Stille, and Negishi couplings) or migratory insertion (for Heck coupling) step, and culminates in reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[2] The choice of ligand, base, and solvent is paramount, as these components critically influence the stability, reactivity, and selectivity of the catalytic system.
The Catalytic Cycle: A Unifying Mechanistic Framework
The generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions provides a foundational understanding of these transformations.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 2: Detailed Application Protocols
The following protocols are designed to serve as robust starting points for the cross-coupling of this compound. Researchers should note that optimization of reaction parameters may be necessary for specific coupling partners.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-thiazole structures, which are prevalent in many biologically active molecules. This reaction is particularly valuable due to the stability and low toxicity of the boronic acid coupling partners.[3] The synthesis of the anti-gout medication Febuxostat, for instance, utilizes a key Suzuki coupling step involving a similar thiazole derivative.
This protocol is adapted from established procedures for the synthesis of Febuxostat intermediates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-phenyl-5-methylthiazole-4-carboxylate.
Data Presentation:
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | 6 | 80-92 |
Experimental Workflow:
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Section 2.2: Heck Reaction for Alkene Functionalization
The Heck reaction provides a powerful means of forming carbon-carbon bonds between aryl halides and alkenes, leading to substituted olefins.[5] This reaction is particularly useful for introducing styrenyl or acrylate moieties onto the thiazole core.
This protocol is based on established methods for the Heck coupling of aryl bromides with styrenes.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-methyl-2-styrylthiazole-4-carboxylate.
Data Presentation:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | 75-90 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 10-18 | 80-95 |
| Herrmann's Catalyst | NaOAc | DMA | 120 | 8-16 | 70-88 |
Section 2.3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic and heteroaromatic rings.[7] This reaction typically employs a dual-catalyst system of palladium and copper(I).[8]
This is a representative protocol for the Sonogashira coupling of heteroaryl bromides.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain ethyl 5-methyl-2-(phenylethynyl)thiazole-4-carboxylate.
Data Presentation:
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8-16 | 80-95 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 60 °C | 6-12 | 75-90 |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 80 °C | 12-24 | 70-85 |
Section 2.4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides.[2] This reaction is critical in drug discovery for introducing nitrogen-containing functional groups.[10]
This protocol is based on general procedures for the amination of heteroaryl bromides.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and toluene.
-
Finally, add morpholine via syringe.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-methyl-2-(morpholino)thiazole-4-carboxylate.
Data Presentation:
| Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18-30 | 70-85 |
| RuPhos Pd G3 | None | K₃PO₄ | t-Amyl alcohol | 100 | 12-24 | 85-98 |
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.[2]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse range of functionalized thiazole derivatives. The protocols outlined in this application note for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, scientists can efficiently generate novel molecular architectures built around the valuable thiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of Ethyl 2-bromo-5-methylthiazole-4-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for engaging in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and approved drugs.[1][2][3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[2][4]
Within this important class of compounds, Ethyl 2-bromo-5-methylthiazole-4-carboxylate emerges as a particularly valuable and versatile building block for drug discovery and development. Its structure is pre-functionalized with three key features that medicinal chemists can strategically exploit:
-
The 2-Bromo Substituent: This serves as a highly reactive handle for introducing molecular diversity. The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3]
-
The Ethyl Carboxylate Group: This moiety can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many drugs for improving solubility and interacting with biological targets. It can also be converted into amides, esters, or reduced to an alcohol, providing numerous avenues for derivatization.
-
The Thiazole Core: The inherent biological relevance of the thiazole ring itself provides a solid foundation for the development of new therapeutic agents.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its use in key synthetic transformations.
Core Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a range of bioactive molecules. Its applications span several therapeutic areas, underscoring its versatility.
Synthesis of Anti-Gout Therapeutics: The Case of Febuxostat
One of the most prominent applications of this thiazole building block is in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[5] The synthesis of Febuxostat and its analogues often involves a key Suzuki coupling step where a substituted arylboronic acid is coupled to the 2-position of the thiazole ring.[5] Although many reported syntheses of Febuxostat start from a pre-formed 2-arylthiazole, the use of this compound or its precursors represents a convergent and flexible approach to creating a library of analogues for structure-activity relationship (SAR) studies.
The general synthetic strategy involves the coupling of the bromo-thiazole with a suitably substituted cyanophenylboronic acid, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid drug substance.[5]
Caption: Synthetic pathway to Febuxostat via Suzuki coupling.
Development of Novel Antimicrobial and Anticancer Agents
The thiazole nucleus is a common feature in many antimicrobial and anticancer drugs.[1][6][7] Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity and broad-spectrum antibacterial potential.[2][6] By leveraging the reactivity of the 2-bromo position, researchers can synthesize libraries of 2-substituted thiazoles for screening against various pathogens and cancer cell lines.
For example, coupling with various aryl or heteroaryl moieties can lead to compounds that mimic the structures of known kinase inhibitors, a major class of anticancer drugs.[8][9] The 2-amino-thiazole core, for instance, is a key component of the FDA-approved kinase inhibitor Dasatinib.[1]
Scaffolding for Anti-inflammatory Drug Candidates
Thiazole derivatives have also been investigated for their anti-inflammatory properties.[4][10] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10] The functional handles on this compound allow for the systematic exploration of the chemical space around the thiazole core to optimize interactions with the active sites of these enzymes.
Experimental Protocols: Harnessing the Power of Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse derivatives.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-methylthiazoles
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. This protocol is adapted from established procedures for the coupling of other bromo-heterocycles and is expected to be effective for the target substrate.[11]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane and water.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-methylthiazole derivative.
Data Presentation: Representative Conditions for Suzuki Coupling of Bromo-Heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 80-95 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | 85-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6-12 | 75-90 |
Note: This data is based on protocols for structurally similar bromo-heterocycles and serves as a guide for optimization.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-methylthiazoles
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling the bromo-thiazole with a terminal alkyne.[12][13][14] This transformation is invaluable for introducing a versatile alkyne handle, which can be further functionalized, for example, via "click" chemistry.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1–5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2–10 mol%)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)), often used as the solvent or co-solvent
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent (if used) and the amine base, followed by this compound and the terminal alkyne via syringe. The order of addition can be crucial to prevent undesired side reactions like alkyne homocoupling (Glaser coupling).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40–70 °C). The reaction is typically much faster than Suzuki couplings. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an amine was used as the solvent, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the 2-alkynyl-5-methylthiazole derivative.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 2-6 | 80-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | RT | 4-8 | 75-90 |
| 3 | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 3-5 | 85-95 |
Note: This data is based on general Sonogashira protocols and should be optimized for the specific substrate.[15]
Conclusion and Future Outlook
This compound is a high-value building block that provides a reliable and versatile entry point into a rich chemical space of medicinally relevant compounds. Its strategic functionalization, primarily through robust and well-understood cross-coupling methodologies like the Suzuki and Sonogashira reactions, enables the efficient synthesis of diverse molecular architectures. As researchers continue to explore the therapeutic potential of novel kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs, the demand for such adaptable and powerful synthetic intermediates will undoubtedly continue to grow. The protocols and insights provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this compound in their quest for the next generation of therapeutics.
References
- 1. daneshyari.com [daneshyari.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Page loading... [guidechem.com]
- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Ethyl 2-bromo-5-methylthiazole-4-carboxylate in Agrochemical Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Crop Protection
The 1,3-thiazole ring is a cornerstone in the development of modern agrochemicals, imparting potent biological activity to a host of commercially successful fungicides, insecticides, and herbicides.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a favored scaffold in the design of novel crop protection agents. Within the diverse array of thiazole-based intermediates, Ethyl 2-bromo-5-methylthiazole-4-carboxylate stands out as a particularly versatile and valuable building block. Its strategically placed functional groups—a reactive bromine atom at the 2-position, a nucleophilic-directing methyl group at the 5-position, and an ester at the 4-position—offer a trifecta of synthetic handles for the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a key intermediate in agrochemical discovery. We will delve into its fundamental reactivity and present detailed, field-proven protocols for its elaboration into structures reminiscent of cutting-edge fungicidal and insecticidal agents. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their own discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical and chemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 56355-62-5 | [2][3] |
| Molecular Formula | C₇H₈BrNO₂S | [2][4] |
| Molecular Weight | 250.11 g/mol | [4] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
Safety and Handling: this compound may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2][3]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the C2-bromine atom. This position is highly susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The Power of Palladium: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiazole ring and a variety of aryl and heteroaryl boronic acids or esters. This reaction is fundamental in the synthesis of numerous agrochemicals where a biaryl or heteroaryl-aryl linkage is crucial for biological activity.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and ligand is critical. For heteroaryl couplings, ligands such as SPhos are often employed to promote efficient oxidative addition and reductive elimination steps.[1]
-
Base: A base, typically potassium carbonate or cesium fluoride, is required to activate the boronic acid partner for transmetalation.[1]
-
Solvent: A mixture of an organic solvent (e.g., isopropanol, dioxane) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[1]
Protocol 1: Suzuki-Miyaura Coupling with a Heteroaryl Boronic Acid
This protocol outlines a general procedure for the coupling of this compound with a representative heteroaryl boronic acid.
Materials:
-
This compound
-
Heteroaryl boronic acid (e.g., Pyridine-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium fluoride (CsF)
-
Anhydrous isopropanol
Procedure:
-
In a nitrogen-filled glove box, charge a screw-cap vial with the heteroaryl boronic acid (1.0 equiv), Pd(OAc)₂ (2-4 mol%), SPhos (4-8 mol%), and CsF (1.4 equiv).
-
Add this compound (1.1-1.2 equiv) followed by anhydrous isopropanol (to achieve a 0.2 M concentration).
-
Seal the vial and remove it from the glove box.
-
Heat the reaction mixture in an oil bath at 85°C for the indicated time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
| Entry | Heteroaryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | CsF | Isopropanol | 85 | 8 | 85-95 |
| 2 | Furan-2-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | CsF | Isopropanol | 85 | 6 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | CsF | Isopropanol | 85 | 6 | 88-96 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling provides a powerful method for installing alkynyl groups at the 2-position of the thiazole ring. These alkynyl-substituted thiazoles can be valuable intermediates for further elaboration or can themselves possess interesting biological properties.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate.[5]
-
Base: An amine base, such as triethylamine or 2,2,6,6-tetramethylpiperidine (TMP), is used to deprotonate the terminal alkyne and regenerate the active catalyst.[2][5]
-
Copper-Free Systems: Modern protocols have been developed that obviate the need for a copper co-catalyst, which can sometimes lead to undesirable side reactions like Glaser coupling. These systems often rely on highly active palladium precatalysts.[2]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a room-temperature, copper-free Sonogashira coupling using an air-stable palladium precatalyst.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (P2)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel under an argon atmosphere, add this compound (1.0 equiv) and the palladium precatalyst P2 (2.5 mol%).
-
Add anhydrous DMSO, followed by the terminal alkyne (1.6 equiv) and TMP (2.0 equiv) via syringe.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating to 60°C may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Phenylacetylene | P2 (2.5) | TMP | DMSO | RT | 2 | 85-95 |
| 2 | 1-Hexyne | P2 (2.5) | TMP | DMSO | RT | 3 | 80-90 |
| 3 | Trimethylsilylacetylene | P2 (2.5) | TMP | DMSO | RT | 4 | 75-85 |
Note: Yields are based on representative examples and may require optimization.[2]
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. This allows for the direct introduction of nitrogen and sulfur nucleophiles, key structural motifs in many fungicides, such as the amide linkage in thifluzamide.
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group to restore aromaticity.[6][7]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO to promote the reaction. An acid scavenger (base) is often required if the nucleophile is an amine.
Protocol 3: Synthesis of a Thiazole Carboxamide Precursor
This protocol describes the amidation of a derivative of the title compound, which is a key step in the synthesis of fungicides like thifluzamide.[8]
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (can be prepared from the corresponding carboxylic acid, which is accessible from related ethyl esters)
-
2,6-Dibromo-4-(trifluoromethoxy)aniline
-
Triethylamine
-
18-Crown-6 (catalyst)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (1.0 equiv) in DMF, add triethylamine (1.0 equiv) and 18-crown-6 (catalytic amount).
-
To this stirred solution, add a solution of 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 equiv) in DMF.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to allow for the precipitation of the solid product.
-
Filter the solid and wash with 5% dilute sulfuric acid.
-
Dry the solid to obtain the target thiazole carboxamide.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic installation of diverse functionalities through robust and reliable synthetic methodologies like Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of the thiazole scaffold in their quest for the next generation of crop protection solutions.
References
- 1. rsc.org [rsc.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-methylthiazole|CAS 41731-23-1 [benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
Application Note & Protocol: Strategic N-alkylation of Ethyl 2-bromo-5-methylthiazole-4-carboxylate for Advanced Pharmaceutical Synthesis
Abstract: This document provides a comprehensive guide to the N-alkylation of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a critical transformation for generating N-alkyl thiazolium salts. These salts are pivotal intermediates in medicinal chemistry, serving as precursors for N-heterocyclic carbenes (NHCs), catalysts in key organic reactions like the Stetter and Benzoin condensations, and as foundational scaffolds in the development of novel therapeutic agents.[1][2] This guide elucidates the underlying chemical principles, presents a detailed and robust experimental protocol, and offers expert insights into reaction optimization, troubleshooting, and characterization of the resulting thiazolium salts.
Introduction: The Significance of N-Alkyl Thiazolium Salts
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds, including Vitamin B1 (Thiamine).[3][4][5][6] The quaternization of the thiazole nitrogen atom to form an N-alkyl thiazolium salt is a fundamental synthetic step that dramatically alters the molecule's electronic properties and reactivity.[1][7] This process introduces a positive charge into the heterocyclic system, enhancing its utility in drug design by modifying solubility and enabling new interactions with biological targets.[4]
The starting material, this compound, is a highly functionalized building block.[8][9] Its strategic N-alkylation provides a direct route to versatile intermediates where the 2-bromo substituent remains available for subsequent cross-coupling reactions, and the ester moiety can be further modified, expanding the synthetic possibilities for creating diverse molecular libraries.[10]
Reaction Principle and Mechanism
The N-alkylation of a thiazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7] The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon center of an alkylating agent, typically an alkyl halide. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide, which becomes the counter-ion to the positively charged thiazolium cation.[2][3]
The overall transformation can be represented as: Thiazole + Alkyl Halide → N-Alkyl Thiazolium Halide
The quaternization of the ring nitrogen significantly increases the acidity of the proton at the C2 position, a key feature exploited in the generation of N-heterocyclic carbenes.[3]
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the N-alkylation of this compound. The specific alkylating agent and conditions may be varied to achieve the desired product.
3.1. Materials and Reagents
-
Substrate: this compound (Purity ≥98%)
-
Alkylating Agent: e.g., Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br), or Benzyl bromide (BnBr) (≥98%)
-
Solvent: Acetonitrile (CH₃CN), Toluene, or N,N-Dimethylformamide (DMF) (Anhydrous grade)
-
Precipitation/Washing Solvent: Diethyl ether or tert-Butyl methyl ether (TBME)
-
Recrystallization Solvents: Ethanol, Isopropanol
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Glass funnel and filter paper for vacuum filtration
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the substrate in a suitable anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of substrate).
-
Addition of Alkylating Agent: While stirring the solution at room temperature, add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe. Causality Note: A slight excess of the alkylating agent ensures complete conversion of the starting material. Highly reactive agents like methyl iodide may cause a mild exotherm, warranting slow addition.
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the chosen alkylating agent and solvent (see Table 1).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting thiazole will be relatively non-polar. The product, being a salt, will be highly polar and will typically remain at the baseline (Rf ≈ 0). The reaction is considered complete upon the disappearance of the starting material spot.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The thiazolium salt may precipitate directly from the solution. If no precipitate forms, slowly add a non-polar solvent like diethyl ether or TBME until the product crystallizes or precipitates out.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the precipitation solvent (diethyl ether or TBME) to remove any unreacted alkylating agent and other non-polar impurities.
-
Drying: Dry the purified solid product under vacuum to obtain the final N-alkylated thiazolium salt. For higher purity, the product can be recrystallized from a suitable solvent like hot ethanol.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
Data Summary: Optimizing Reaction Parameters
The success of the N-alkylation is dependent on the careful selection of reaction parameters. The following table provides a guide for experimental design and optimization.
| Parameter | Choices & Rationale | Expected Outcome / Effect |
| Alkylating Agent | Reactivity: R-I > R-Br > R-Cl.[11] Examples: Methyl iodide, ethyl bromide, benzyl bromide. Rationale: More reactive halides require milder conditions (lower temperature, shorter time). Benzyl and allyl halides are also highly reactive due to stabilization of the SN2 transition state. | Using a more reactive agent like an iodide will significantly increase the reaction rate. Less reactive chlorides may require higher temperatures or the use of an iodide salt catalyst (Finkelstein conditions). |
| Solvent | Polar Aprotic: Acetonitrile (MeCN), DMF, DMSO.[12][13] Non-polar Aromatic: Toluene. Rationale: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. Toluene can also be effective, especially at higher temperatures. | Acetonitrile is an excellent first choice due to its polarity and ease of removal. DMF and DMSO can accelerate slow reactions but are harder to remove and may decompose at high temperatures.[13] |
| Temperature | Range: Room Temperature to 80°C. Rationale: The required temperature is inversely proportional to the reactivity of the alkylating agent. Heating is generally required to drive the reaction to completion in a reasonable timeframe. | Increasing temperature increases the reaction rate. However, excessive heat can lead to decomposition of the starting material or product and potential side reactions. |
| Concentration | Range: 0.1 M to 1.0 M. Rationale: As a bimolecular reaction, the rate is dependent on the concentration of both reactants. | Higher concentrations will lead to faster reaction rates. However, solubility of the starting material and the resulting salt must be considered. |
Product Characterization: A Self-Validating System
Confirmation of the N-alkylated thiazolium salt structure is essential. A combination of spectroscopic methods provides unambiguous proof of a successful reaction.
-
¹H NMR Spectroscopy: This is the most diagnostic tool. Key indicators of N-alkylation include:
-
A significant downfield shift of the thiazole ring protons due to the newly introduced positive charge.
-
The appearance of new signals corresponding to the protons of the newly attached alkyl group. The protons on the carbon directly attached to the nitrogen will typically appear as a singlet (for -CH₃), triplet (for -CH₂CH₃), etc., in the 4.0 - 5.5 ppm range.[7][14]
-
-
¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring will shift downfield. New signals for the alkyl group carbons will also be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the N-alkylated thiazolium cation, validating the elemental composition.
-
Infrared (IR) Spectroscopy: While less definitive, changes in the C=N and C=C stretching frequencies within the aromatic ring region (approx. 1500-1650 cm⁻¹) can be observed.
Trustworthiness: Potential Challenges and Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after several hours, the reaction rate may be too slow.
-
Solution: Increase the reaction temperature in 10°C increments, use a more polar solvent (e.g., switch from toluene to acetonitrile or DMF), or use a more reactive alkylating agent (e.g., switch from a bromide to an iodide).
-
-
Product Oiling Out: The thiazolium salt product may sometimes separate as an oil instead of a crystalline solid, making filtration difficult.
-
Solution: Try adding the precipitating solvent (e.g., diethyl ether) more slowly while vigorously scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, decant the solvent, dissolve the oil in a minimal amount of a polar solvent like ethanol, and then re-precipitate.
-
-
Side Reactions: While the thiazole nitrogen is the most nucleophilic site, extremely harsh conditions (e.g., very high temperatures for prolonged periods) could theoretically lead to decomposition or other undesired reactions.
-
Solution: Adhere to the recommended temperature ranges. The protocol is designed to be robust and selective, minimizing the risk of side products under the specified conditions.
-
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 56355-62-5 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
The Alchemist's Guide to Modern Heterocyclic Synthesis: Applications & Protocols for Drug Discovery
Introduction: The Privileged Scaffolds of Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are the cornerstone of modern medicinal chemistry.[1] Their prevalence in approved drugs underscores their remarkable ability to interact with biological targets, fine-tuning pharmacological and physicochemical properties.[2][3] It is estimated that over half of all small-molecule drugs feature at least one heterocyclic ring, a testament to their versatility.[3] The unique three-dimensional arrangements and electronic properties conferred by heteroatoms like nitrogen, oxygen, and sulfur allow these scaffolds to serve as "privileged structures" in drug discovery, capable of binding to a wide range of biological targets with high affinity and selectivity.[2]
The relentless pursuit of novel therapeutics demands a continuous evolution in synthetic methodologies. Traditional approaches to heterocycle synthesis often grapple with limitations such as harsh reaction conditions, low yields, and limited structural diversity.[4] In response, the field of organic synthesis has witnessed a paradigm shift, embracing innovative strategies that offer enhanced efficiency, sustainability, and access to previously unattainable chemical space.[5][6] This guide provides an in-depth exploration of cutting-edge techniques for the synthesis of novel heterocyclic compounds, complete with detailed application notes and validated protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these modern methods, offering insights into the causality behind experimental choices and empowering you to harness their full potential in your own research endeavors.
I. Harnessing Focused Energy: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields.[7][8] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This localized and instantaneous heating can overcome large activation energy barriers, leading to reaction times that are orders of magnitude shorter than their conventional counterparts – often minutes instead of hours.[9][10]
Application Note: Rapid Assembly of Pyrazolo[3,4-b]pyridines via a One-Pot, Multi-Component Reaction
Pyrazolo[3,4-b]pyridines are a class of fused N-heterocycles that exhibit a wide range of biological activities, including antitumor and antimicrobial properties.[9] The traditional multi-step synthesis of these scaffolds can be time-consuming and inefficient. A microwave-assisted, one-pot, multi-component reaction (MCR) provides a highly efficient and environmentally benign alternative for the rapid generation of a library of substituted pyrazolo[3,4-b]pyridines.[11][12] This approach combines an aminopyrazole, an aldehyde, and an active methylene compound in a single synthetic operation, leveraging the speed of microwave heating to drive the reaction to completion in a fraction of the time required by conventional methods.[9] The use of an aqueous medium further enhances the green credentials of this protocol.[11][12]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using a dedicated microwave reactor.
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Triethylamine (TEA)
-
Water (deionized)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol, 111 mg), benzaldehyde (1 mmol, 106 mg, 102 µL), ethyl cyanoacetate (1 mmol, 113 mg, 120 µL), and ammonium acetate (1 mmol, 77 mg).
-
Add triethylamine (0.5 mmol, 50.6 mg, 69.7 µL) and water (4 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W and a pressure of 250 psi.[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure product.
Expected Results:
-
Yield: High (typically >80%)[11]
-
Appearance: Solid
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS analysis to confirm its structure and purity.
Causality and Self-Validation:
The success of this reaction hinges on the rapid formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound, which then undergoes a Michael addition with the aminopyrazole, followed by cyclization and dehydration.[11] Microwave irradiation dramatically accelerates these steps. The protocol is self-validating as the formation of the highly conjugated pyrazolo[3,4-b]pyridine system results in a product with distinct spectroscopic properties that can be readily verified. The high yield and purity of the product obtained without the need for column chromatography further validate the efficiency of this method.
II. The Power of Light: Photoredox Catalysis in Heterocycle Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[13] This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates, leading to the formation of radical cations or radical anions. These highly reactive species can then engage in a variety of bond-forming reactions that are often difficult to achieve through traditional thermal methods.[14]
Application Note: Direct Arylation of N-Heterocycles for the Synthesis of N-Heterobiaryls
N-Heterobiaryls are prevalent structural motifs in pharmaceuticals, natural products, and ligands.[15] Traditional cross-coupling methods for their synthesis often require pre-functionalized starting materials and harsh reaction conditions. Photoredox catalysis offers a powerful alternative for the direct arylation of N-heterocycles, proceeding under mild, redox-neutral conditions.[15] This approach avoids the need for stoichiometric activating reagents and is compatible with a wide range of functional groups.
Experimental Protocol: Photoredox-Catalyzed Direct Arylation of Pyrazole with 4-Bromobenzonitrile
This protocol outlines a general procedure for the direct C-H arylation of an N-heterocycle using a photoredox catalyst.
Materials:
-
Pyrazole
-
4-Bromobenzonitrile
-
fac-Ir(ppy)₃ (photocatalyst)
-
K₂CO₃ (base)
-
Dimethylformamide (DMF, anhydrous)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add pyrazole (0.5 mmol, 34 mg), 4-bromobenzonitrile (0.75 mmol, 136.5 mg), fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (2.5 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
-
Yield: Moderate to good
-
Appearance: Typically a solid
-
Characterization: The structure of the N-heterobiaryl product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
The reaction is initiated by the photoexcited photocatalyst, which reduces the aryl bromide to a radical anion. This species fragments to generate an aryl radical. The aryl radical then adds to the N-heterocycle, and subsequent oxidation and deprotonation furnish the desired product. The mild conditions and the reliance on visible light as the energy source are key features of this methodology. The formation of the C-C bond can be unequivocally confirmed by spectroscopic analysis, and the regioselectivity of the arylation provides further validation of the reaction's mechanism.
III. Precision and Economy: Transition Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the construction of complex molecules.[16] This approach avoids the need for pre-functionalized starting materials by directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[17] Rhodium(III) catalysts, in particular, have proven to be highly effective for the C-H functionalization of various heterocyclic systems.[2]
Application Note: Rh(III)-Catalyzed Synthesis of Indole-Fused Diazepinones
Indole-fused medium-sized lactams are important structural motifs found in numerous natural products and pharmaceuticals.[6] A rhodium(III)-catalyzed [4 + 3] annulation of indole derivatives with cyclopropanols provides a rapid and efficient route to these valuable scaffolds.[6] This reaction proceeds through a sequence of C-H activation and C-C bond cleavage under mild conditions.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of an Indole-Fused Diazepinone
This protocol describes the synthesis of an indole-fused diazepinone from an N-pivaloylindole and a cyclopropanol.
Materials:
-
N-Pivaloylindole
-
1-Phenylcyclopropan-1-ol
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (oxidant/additive)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Schlenk tube or vial with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add N-pivaloylindole (0.2 mmol, 43 mg), 1-phenylcyclopropan-1-ol (0.4 mmol, 53.7 mg), [RhCp*Cl₂]₂ (4.0 mol%, 4.9 mg), and AgSbF₆ (0.4 mmol, 137.5 mg).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Stir the reaction mixture at 40°C for 2 hours.[6]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
-
Yield: Good to excellent[6]
-
Appearance: Typically a solid
-
Characterization: The structure of the indole-fused diazepinone should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Causality and Self-Validation:
The reaction is initiated by the directing group-assisted C-H activation of the indole at the C2 position by the Rh(III) catalyst. The resulting rhodacycle then coordinates to the cyclopropanol, which undergoes C-C bond cleavage. Subsequent migratory insertion and reductive elimination afford the final annulated product. The formation of the seven-membered ring and the specific regioselectivity are hallmarks of this transformation and can be verified through detailed spectroscopic analysis.
IV. Building Complexity in a Single Step: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly atom-economical and offer a rapid route to molecular diversity, making them particularly attractive for the construction of compound libraries in drug discovery.[15]
Application Note: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities.[7] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5][7] The operational simplicity and the ability to introduce three points of diversity make the Biginelli reaction a valuable tool for medicinal chemists.
Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol provides a general procedure for the synthesis of a dihydropyrimidinone.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Trimethylsilyl chloride (TMSCl) or another suitable catalyst (e.g., H₃BO₃, H₂C₂O₄)[5]
-
Acetonitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (2 mmol, 302 mg), urea (3 mmol, 180 mg), and ethyl acetoacetate (2 mmol, 260 mg, 255 µL) in acetonitrile (10 mL).
-
Add a catalytic amount of TMSCl (0.2 mmol, 21.7 mg, 25.5 µL).[5]
-
Heat the reaction mixture at reflux until the starting aldehyde is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water (20 mL).
-
Stir the mixture for 15 minutes to induce precipitation.
-
Collect the precipitate by filtration and wash with cold water (2 x 10 mL).
-
Further purify the solid by washing with 90% ethanol (15 mL) to afford the pure product.[5]
Expected Results:
-
Yield: Good to excellent
-
Appearance: Crystalline solid
-
Characterization: The product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectroscopy to confirm its structure.[5]
Causality and Self-Validation:
The mechanism of the Biginelli reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration. The catalyst facilitates the formation of the key intermediates. The formation of the characteristic dihydropyrimidinone ring can be readily confirmed by its distinct spectroscopic signatures, providing a clear validation of the reaction's success.
V. Forging C-C Bonds with Precision: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds.[11] The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and related structures due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][11]
Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Heterocycle-Containing Diarylmethanes
Heterocycle-containing diarylmethanes are important structural motifs in many biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling of chloromethyl(hetero)arenes with (hetero)arylboron reagents provides an efficient route to these compounds.[3] The use of an ether-imidazolium chloride as an N-heterocyclic carbene (NHC) precursor can lead to high catalytic activity and broad substrate tolerance.[11]
Experimental Protocol: Synthesis of 2-((3-Thiophenyl)methyl)pyridine
This protocol details the Suzuki-Miyaura cross-coupling of 2-(chloromethyl)pyridine with 3-thiopheneboronic acid.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
3-Thiopheneboronic acid
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (or a suitable ether-imidazolium chloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or argon atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 2-(chloromethyl)pyridine hydrochloride (1 mmol, 164 mg), 3-thiopheneboronic acid (1.2 mmol, 154 mg), and K₂CO₃ (3 mmol, 414 mg).
-
In a separate vial, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ (0.005 mmol, 1.8 mg) and IPr·HCl (0.02 mmol, 8.5 mg) in anhydrous 1,4-dioxane (1 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add additional anhydrous 1,4-dioxane (4 mL) to the reaction mixture.
-
Heat the reaction mixture at 90°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
-
Yield: Good to excellent[3]
-
Appearance: Typically an oil or a low-melting solid
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the chloromethylpyridine to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. The NHC ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The successful formation of the diarylmethane product, confirmed by spectroscopic analysis, validates the chosen catalytic system and reaction conditions.
Data Summary and Visualization
Table 1: Comparison of Modern Synthetic Methodologies for Heterocycle Synthesis
| Methodology | Key Advantages | Typical Reaction Time | Energy Source | Representative Heterocycle |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, high efficiency | Minutes to hours | Microwaves | Pyrazolo[3,4-b]pyridines |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Hours | Visible Light | N-Heterobiaryls |
| C-H Activation | Atom economy, avoids pre-functionalization | Hours | Thermal | Indole-fused Diazepinones |
| Multi-Component Reactions | High efficiency, molecular diversity, one-pot synthesis | Hours | Thermal | Dihydropyrimidinones |
| Palladium Cross-Coupling | High reliability, broad substrate scope | Hours | Thermal | Diheteroarylmethanes |
Diagrams of Synthetic Workflows
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Rh(III)-Catalyzed C-H Activation.
Conclusion and Future Outlook
The synthetic methodologies detailed in this guide represent the forefront of heterocyclic chemistry. From the rapid and efficient transformations enabled by microwave irradiation and photoredox catalysis to the atom-economical elegance of C-H activation and multi-component reactions, these techniques provide researchers with an unprecedented ability to construct novel and complex heterocyclic scaffolds. The continued development of these and other innovative synthetic strategies will undoubtedly fuel the discovery of the next generation of therapeutics. As our understanding of reaction mechanisms deepens and new catalysts are discovered, the boundaries of what is synthetically possible will continue to expand, opening up new avenues for the exploration of chemical space and the development of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Direct arylation of N-heterocycles enabled by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 17. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-bromo-5-methylthiazole-4-carboxylate as a Foundational Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The thiazole ring is a privileged heterocyclic motif in this field, frequently serving as a core scaffold that can establish critical hydrogen bond interactions with the kinase hinge region.[2] This guide provides an in-depth technical overview and detailed protocols for utilizing Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-62-5), a versatile and commercially available building block, in the synthesis of diverse kinase inhibitor candidates. We will explore key synthetic transformations, including Palladium-catalyzed cross-coupling reactions, and subsequent functional group manipulations that are central to creating potent and selective inhibitors.
Introduction: The Thiazole Scaffold in Kinase Inhibition
The therapeutic success of kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. A significant number of these drugs incorporate heterocyclic scaffolds designed to mimic the adenine portion of ATP. The thiazole nucleus has emerged as a highly successful framework due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[3] This dual capacity allows it to form stable interactions with the backbone amide and carbonyl groups of the kinase hinge region, a critical anchoring point for many Type I and Type II inhibitors.
This compound is an ideal starting material for several reasons:
-
The C2-Bromo Group: This position is highly activated towards palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various aryl, heteroaryl, or amino substituents. These substituents are crucial for exploring the hydrophobic pockets of the ATP-binding site and achieving target selectivity.
-
The C4-Ester Group: The ethyl carboxylate at the C4 position provides a handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. Amide functionalities are particularly important as they can form additional hydrogen bonds with the kinase, significantly enhancing binding affinity.[4]
-
The C5-Methyl Group: The methyl group provides a simple substitution pattern that can influence the orientation of larger groups introduced at the C2 position, subtly modulating the inhibitor's conformational preference.
This document will provide researchers with both the strategic rationale and the practical, step-by-step protocols required to leverage this building block effectively.
Core Synthetic Strategy: A Modular Approach
The derivatization of this compound typically follows a modular workflow. The primary diversification step involves a palladium-catalyzed cross-coupling reaction at the C2 position, followed by a secondary modification of the C4-ester. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
An in-depth guide to the purification of Ethyl 2-bromo-5-methylthiazole-4-carboxylate by recrystallization, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to address the practical challenges and nuances of purifying this compound. The purification of heterocyclic building blocks like this thiazole derivative is a critical step in synthetic workflows, directly impacting yield, purity, and the success of subsequent reactions.[1][2] This document moves beyond a simple protocol, offering a troubleshooting framework grounded in the principles of crystallization.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the recrystallization process.
Q1: What is the goal of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[3] For this compound, which is often synthesized via multi-step reactions, common impurities can include unreacted starting materials, side-products from the cyclization or bromination steps, and residual solvents.[4] Achieving high purity (e.g., >98%) is crucial as this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where impurities can lead to unpredictable reaction outcomes and reduced efficacy of the final product.[1][2]
Q2: What are the key physical properties I should be aware of?
A2: Understanding the compound's properties is essential for successful purification. Key data is summarized in the table below. The compound is a solid at room temperature.[5] While the exact melting point for the 5-methyl isomer is not widely published, a closely related isomer, Ethyl 2-bromo-4-methylthiazole-5-carboxylate, has a melting point of 65-69 °C, which can serve as a useful reference point.
Q3: How do I select an appropriate recrystallization solvent?
A3: The choice of solvent is the most critical factor in recrystallization. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room or cold temperatures.[3][6]
-
Starting Point: For similar thiazole carboxylates, absolute ethanol has been successfully used for recrystallization.[7] This is an excellent first choice for solvent screening.
-
General Principles: A rule of thumb is to match solvent polarity with the compound.[8] As an ester, solvents like ethyl acetate could also be effective.[9][10]
-
Solvent Screening: It is best practice to perform small-scale solubility tests with a few milligrams of your crude product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) to empirically determine the best option.[6][8]
Q4: What are the primary safety concerns when handling this compound and its solvents?
A4: this compound is a hazardous chemical. It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[5] Related compounds can also cause skin and respiratory irritation.[11] Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][12] Refer to the Safety Data Sheet (SDS) for detailed information before starting any work.[5][12]
| Property | Value | Source |
| CAS Number | 56355-62-5 | [5][13][14] |
| Molecular Formula | C₇H₈BrNO₂S | [5][13] |
| Molecular Weight | 250.11 g/mol | [13] |
| Physical Form | Solid | [5] |
| Appearance | Light yellow to brown crystalline powder | |
| Storage | Store at 2-8°C under an inert atmosphere | [5] |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [5] |
II. Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes.[15] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities, which can depress the melting point.[15][16] The resulting oil rarely solidifies into pure crystals because impurities are often more soluble in the oil than in the solvent.[15]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[15]
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[17]
-
If the issue persists, it may indicate a high impurity load. A preliminary purification by column chromatography might be necessary.
-
Problem 2: No crystals form upon cooling.
-
Causality: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[17][18]
-
Solution:
-
Reduce Solvent Volume: If too much solvent is the cause, gently heat the solution to boil off a portion of the solvent to re-concentrate it.[15][17] Cool the solution again to attempt crystallization.
-
Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation point to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for crystals to start growing.[17][18]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[17][18]
-
Ice Bath: Cool the flask in an ice-water bath to further decrease solubility, but do this slowly to avoid crashing out impurities.[16]
-
-
Problem 3: The final product yield is very low.
-
Causality: A low yield can result from several factors: using an excessive amount of solvent (leaving a significant amount of product in the filtrate), premature crystallization during hot filtration, or washing the collected crystals with a solvent that is too warm.[15][18]
-
Solution:
-
Minimize Solvent: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[3][18]
-
Pre-heat Funnel: During hot gravity filtration (if needed to remove insoluble impurities), pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.[16]
-
Check Filtrate: If you suspect product loss to the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also test it by evaporating a small amount; a large residue indicates significant dissolved product.[15]
-
Use Ice-Cold Rinse: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away residual impurities without dissolving the product crystals.[18]
-
III. Recommended Recrystallization Protocol
This protocol provides a step-by-step workflow for the purification of this compound.
Step 1: Solvent Selection
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent (e.g., absolute ethanol) dropwise at room temperature. The ideal solvent will not dissolve the solid.[3]
-
Heat the test tube in a water bath. The solid should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent (e.g., absolute ethanol) to just cover the solid.
-
Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.[18]
Step 3: (Optional) Hot Gravity Filtration
-
If insoluble impurities or colored impurities are present, a hot filtration step is required.[16] Add a small amount of activated charcoal to the hot solution to remove colored impurities, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and any insoluble matter.
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[3][16]
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]
Step 6: Drying
-
Dry the purified crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
IV. Workflow Diagram
The following diagram illustrates the logical steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 56355-62-5 [sigmaaldrich.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recrystallization [wiredchemist.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: The Synthetic Pathway - A Critical Overview
The most common and industrially scalable route to this compound involves a two-step process. First, a Hantzsch thiazole synthesis is performed to create the precursor, Ethyl 2-amino-5-methylthiazole-4-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.[1] Each step presents unique challenges and potential for impurity formation, which this guide will address.
References
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Ethyl 5-Methylthiazole-4-carboxylate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of ethyl 5-methylthiazole-4-carboxylate. Our goal is to provide in-depth, field-proven insights to help you navigate common side reactions, optimize your yield, and ensure the integrity of your synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: The Target Reaction - Mechanism and Optimal Conditions
Q1: What is the expected product and the underlying mechanism for the bromination of ethyl 5-methylthiazole-4-carboxylate?
A1: The primary objective of this reaction is the selective synthesis of ethyl 2-bromo-5-methylthiazole-4-carboxylate . The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.
The thiazole ring is an electron-rich heterocycle.[1][2] In this specific substrate, the C4 and C5 positions are substituted with an ethyl carboxylate and a methyl group, respectively. Electrophilic attack is electronically favored at the C5 position; however, this position is blocked by the methyl group.[3] Therefore, the next most activated and sterically accessible position for electrophilic attack is C2. The nitrogen atom at position 3 deactivates the adjacent C2 position to some extent, but it remains the most viable site for substitution.
The mechanism involves two key steps:
-
Generation of an Electrophile: The brominating agent (e.g., N-Bromosuccinimide or Br₂) generates an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack and Aromatization: The π-system of the thiazole ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. A base (which can be the solvent or the succinimide anion if using NBS) then abstracts a proton from the C2 position, restoring the aromaticity of the ring and yielding the final product.
Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism
Q2: What are the generally recommended starting conditions for this reaction?
A2: Selecting the correct conditions is crucial for minimizing side reactions. N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine because it is safer to handle and provides a low, constant concentration of the electrophile, which helps to prevent over-bromination.[4][5]
The following table summarizes a typical set of starting conditions. Researchers should treat this as a baseline for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Substrate | Ethyl 5-methylthiazole-4-carboxylate | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents. Using a slight excess can drive the reaction to completion, but more than 1.2 eq. increases the risk of di-bromination.[6] |
| Solvent | Chloroform (CHCl₃), Acetic Acid (AcOH), or Acetonitrile (MeCN) | Polar, aprotic solvents typically favor the desired electrophilic substitution. Avoid non-polar solvents like CCl₄ unless radical bromination is intended.[7] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at a lower temperature with slow addition of NBS to control the exothermic nature and prevent side reactions.[1] |
| Reaction Time | 2 - 24 hours | Monitor progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation or side product formation. |
| Atmosphere | Inert (N₂ or Argon) | Recommended to prevent moisture, which can hydrolyze the product or react with NBS.[1] |
Section 2: Troubleshooting Guide - Identifying and Mitigating Side Reactions
This section addresses the most common issues encountered during the bromination of ethyl 5-methylthiazole-4-carboxylate.
Caption: Figure 2: Troubleshooting Workflow
Issue 1: Low Yield / Significant Recovery of Starting Material
Q: My reaction shows low conversion, and I'm recovering most of my starting material. What's wrong?
A: Low conversion is typically due to insufficient reactivity.
-
Cause: The thiazole ring, while electron-rich, can be deactivated by complexation or insufficiently reactive conditions. The NBS reagent may also be old or partially decomposed, appearing yellow or brown instead of white.[2][4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly recrystallized NBS. Impure NBS can give unreliable results.[1]
-
Increase Temperature: If the reaction is stalled at room temperature, consider gently heating the mixture to 40-50 °C. Monitor carefully, as higher temperatures can promote other side reactions.
-
Adjust Stoichiometry: Increase the amount of NBS slightly to 1.1-1.2 equivalents. This can help drive the reaction to completion.
-
Consider a Catalyst: In some cases of aromatic bromination, a mild Lewis or Brønsted acid catalyst can activate the brominating agent, but this must be approached with caution as it can also promote decomposition.[8]
-
Issue 2: Formation of a Di-brominated Product
Q: My LC-MS analysis shows a significant peak with a mass corresponding to the addition of two bromine atoms. How can I prevent this over-bromination?
A: This is a classic side reaction when the product is still sufficiently activated to react a second time.
-
Cause: Over-bromination occurs when the reaction conditions are too harsh, particularly when an excess of the brominating agent is used or the reaction is run at elevated temperatures for too long.[6][9] The mono-brominated product, while less reactive than the starting material, can still undergo a second substitution.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05 equivalents of NBS. Accurate measurement is critical.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours) at 0 °C. This maintains a low concentration of the brominating agent, kinetically favoring the mono-bromination of the more reactive starting material.
-
Monitor Reaction Progress: Use TLC or rapid LC-MS analysis to stop the reaction as soon as the starting material is consumed. Do not let the reaction run unnecessarily long.
-
Issue 3: Bromination of the C5-Methyl Group
Q: I've isolated a product where the methyl group is brominated (forming ethyl 5-(bromomethyl)thiazole-4-carboxylate) instead of the thiazole ring. Why did this happen?
A: You have inadvertently promoted a radical-based reaction instead of the desired electrophilic one.
-
Cause: NBS is a versatile reagent. In the presence of a radical initiator (like AIBN or benzoyl peroxide), light, or when refluxed in non-polar solvents like carbon tetrachloride (CCl₄), NBS acts as a source of bromine radicals (Br•).[1][5] These radicals readily abstract a hydrogen from the benzylic-like methyl group, leading to radical bromination. This is known as the Wohl-Ziegler reaction.[1]
-
Troubleshooting Steps:
-
Solvent Choice is Key: Immediately switch to a polar solvent such as chloroform, acetonitrile, or acetic acid. These solvents favor the ionic, electrophilic pathway.[7]
-
Exclude Radical Initiators: Ensure no radical initiators are present in your reaction setup.
-
Run in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil. Light can initiate the radical chain reaction.
-
Control Temperature: Avoid high temperatures (reflux), which can also favor radical mechanisms.
-
Issue 4: Reaction Mixture Turns Dark and Forms Tar
Q: My reaction mixture turned dark brown or black, and workup yielded an intractable tar. What causes this decomposition?
A: Tar formation indicates significant decomposition of the starting material or product.
-
Cause: Thiazole rings can be sensitive to strongly acidic conditions or high heat, which can lead to polymerization or ring-opening.[10] The hydrogen bromide (HBr) that is generated as a byproduct of the reaction can create a harsh acidic environment, catalyzing decomposition pathways.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended temperature profile (e.g., 0 °C to RT). Avoid any temperature spikes.
-
Add a Mild Base: Including a non-nucleophilic acid scavenger like barium carbonate or sodium bicarbonate can neutralize the HBr byproduct and maintain acid-free conditions.[1]
-
Ensure Inert Atmosphere: Exclude air and moisture, which can contribute to oxidative decomposition pathways.
-
Use Purified Reagents: Impurities in the starting material or solvent can sometimes initiate polymerization.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Should I use NBS or elemental bromine (Br₂)?
-
A: For laboratory-scale synthesis, NBS is highly recommended . It is a crystalline solid that is much easier and safer to handle than the highly corrosive and volatile liquid bromine.[5] Mechanistically, NBS provides a slow, controlled release of electrophilic bromine, which is superior for preventing over-bromination.[4] Br₂ is more reactive and can be difficult to dispense accurately, often leading to lower selectivity.
-
-
Q2: How do I effectively purify the final product?
-
A: The most common method is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. For example, a gradient of 5% to 20% ethyl acetate in hexane can separate the desired product from non-polar impurities, the starting material, and more polar side products like succinimide. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for final purification if the product is a solid.
-
-
Q3: What are the key analytical signatures to confirm I've made this compound?
-
A:
-
Mass Spectrometry (MS): Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern of a single bromine atom (M⁺ and M+2 peaks in an approximately 1:1 ratio).
-
¹H NMR: The most telling signal is the disappearance of the C2-H proton from the starting material (which would typically appear as a singlet around 8-9 ppm). You should see signals corresponding to the ethyl ester (a triplet and a quartet) and the C5-methyl group (a singlet).
-
¹³C NMR: Look for the appearance of a carbon signal in the aromatic region attached to the bromine, which will be shifted compared to the original C2-H signal.
-
-
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-methylthiazole-4-carboxylate (1.85 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous chloroform (40 mL) and stir under an argon atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.). Add the NBS to the reaction flask portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. Note: For larger scales, consider dissolving NBS in the reaction solvent and adding it via an addition funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 20% ethyl acetate in hexanes) every hour. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Quenching: Once complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with chloroform (2 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
Protocol 4.2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with 100% hexanes.
-
Loading: Dissolve the crude product from Protocol 4.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with 2% ethyl acetate/hexanes, and gradually increase the concentration to 15%. Collect fractions and analyze by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the purified this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 7. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-5-methylthiazole-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
Troubleshooting Guide
The Suzuki-Miyaura coupling, while powerful, can be sensitive to various parameters.[1] Low yields or failed reactions with heteroaromatic halides like this compound often stem from a few common issues. The following table provides a systematic approach to troubleshooting.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. Oxygen is a common culprit.[2][3] | Solution: Ensure rigorous degassing of all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes, or using freeze-pump-thaw cycles).[2] Use a fresh, high-quality palladium source. Consider using a pre-catalyst that is more stable and easily activated. |
| 2. Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] For electron-deficient heteroaryl bromides, a suitable ligand is essential. | Solution: Screen a variety of phosphine ligands. For this substrate, consider bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos, which have shown success with challenging substrates.[2][5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6] | |
| 3. Ineffective Base/Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[6][7][8] Its effectiveness is highly dependent on the solvent system.[9] | Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][7] A mixed solvent system, such as 1,4-dioxane/water or THF/water, often improves the solubility of the base and facilitates the reaction.[7][9][10] | |
| 4. Poor Quality Boronic Acid/Ester: Boronic acids can degrade over time, forming boroxines, which can impede the reaction.[2][3] | Solution: Use fresh or recently purified boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can be more robust.[11][12][13] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It's often promoted by the presence of oxygen or Pd(II) species.[1] | Solution: Rigorous degassing is critical to minimize oxygen.[1] Ensure the complete reduction of any Pd(II) precatalyst to Pd(0). Adding the aryl bromide in a slight excess can sometimes suppress homocoupling. |
| 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids.[1][3][14] | Solution: Use a milder base like KF or K₃PO₄.[3] Anhydrous conditions can sometimes mitigate this issue as water can be a proton source.[3] Using a more stable boronic ester can also help by keeping the concentration of the active boronic acid low.[12] | |
| 3. Dehalogenation of Starting Material: The bromo group on the thiazole is replaced by a hydrogen atom. | Solution: This can be caused by an inefficient catalyst system or sources of active hydrogen. Lowering the reaction temperature or using a more effective ligand that promotes the cross-coupling pathway can be beneficial.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling, and how does it apply to my substrate?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[15][16] The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex.[1][10][16]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][16][17]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10][16]
For this compound, the electron-withdrawing nature of the ester and the thiazole ring can influence the reactivity of the C-Br bond.
Q2: How do I choose the best palladium catalyst and ligand for this specific reaction?
A2: The choice of catalyst and ligand is crucial for success. While simple catalysts like Pd(PPh₃)₄ can work for some substrates, more challenging couplings often require more sophisticated systems.[5][6][18]
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[5][6] Pre-catalysts are often preferred as they are more stable and can lead to more reproducible results.[4]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity.[4] For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often a good starting point.[2][5][19] Consider screening ligands such as:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, RuPhos. These are known to be effective for a wide range of challenging couplings.[2][20]
-
N-heterocyclic carbenes (NHCs): Ligands like IPr and SIMes can also be very effective.[6]
-
Simple phosphines: While less common for difficult couplings, ligands like P(t-Bu)₃ or PCy₃ could also be screened.[6]
-
A systematic screening of a small set of diverse ligands is the most effective approach to identify the optimal choice for your specific reaction.
Q3: What is the role of the base in the Suzuki coupling, and which one should I use?
A3: The base plays multiple crucial roles in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7][8][17] The base can also influence the formation of the active catalyst and the rate of reductive elimination.[7]
Commonly used bases include:
-
Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃
-
Phosphates: K₃PO₄
-
Fluorides: KF
-
Hydroxides: NaOH, Ba(OH)₂
For your substrate, which contains an ester group that could be sensitive to hydrolysis under strongly basic conditions, starting with a milder base like K₂CO₃ or K₃PO₄ is advisable.[6] Cs₂CO₃ is often very effective but is more expensive. The choice of base is often intertwined with the solvent system, as the solubility of the base is critical.[21]
Q4: Which solvent system is recommended for the Suzuki coupling of this compound?
A4: The solvent plays a significant role in solubilizing the reactants and the base, and can also influence the catalytic activity.[9][22] For many Suzuki couplings, a mixture of an organic solvent and water is beneficial.[1][7][10]
Recommended solvent systems to screen include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
N,N-Dimethylformamide (DMF) / Water[21]
The ratio of organic solvent to water can also be optimized, but a common starting point is between 3:1 and 5:1.
Q5: Should I use a boronic acid or a boronic ester?
A5: Both boronic acids and their esters can be used in Suzuki couplings. The choice often depends on the stability and availability of the specific reagent.
-
Boronic Acids: Generally more reactive, which can lead to shorter reaction times.[12] However, they can be less stable and more prone to side reactions like protodeboronation.[3][12][14]
-
Boronic Esters (e.g., pinacol esters): More stable, easier to handle and purify, and have a longer shelf-life.[11][12][13][14] They are often less reactive than the corresponding boronic acids, but this can be advantageous in minimizing side reactions.[12] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[12]
For initial experiments, if a high-quality boronic acid is available, it is a good starting point. If you encounter issues with stability or side reactions, switching to a more stable boronic ester is a logical next step.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the parameters outlined below is highly recommended.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. mt.com [mt.com]
- 16. byjus.com [byjus.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure successful synthesis.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound (CAS 56355-62-5) is most commonly achieved through a two-step process starting from readily available materials.[1][2][3] The overall pathway involves the initial construction of the thiazole ring system, followed by the substitution of the amino group with bromine.
-
Step 1: Hantzsch Thiazole Synthesis. The precursor, Ethyl 2-amino-5-methylthiazole-4-carboxylate, is synthesized by the condensation of an α-halo ketoester with thiourea.[4] Efficient one-pot procedures starting from ethyl acetoacetate have been developed to streamline this process and improve yields.[5]
-
Step 2: Sandmeyer Reaction. The 2-amino group of the thiazole precursor is converted to a 2-bromo group via a diazotization reaction followed by treatment with a copper(I) bromide salt.[6][7] This step is often the most challenging and is the primary focus of our troubleshooting guide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. synarchive.com [synarchive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies to Prevent Debromination of Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for Ethyl 2-bromo-5-methylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common challenge that can significantly impact reaction yield and purification efficiency.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you mitigate this side reaction across various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 2-position of the thiazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of Ethyl 5-methylthiazole-4-carboxylate as a significant byproduct. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces a purification challenge due to the structural similarity of the byproduct to both the starting material and the target molecule.
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Several experimental factors can promote debromination. The primary culprits are often related to the reaction conditions, especially in palladium-catalyzed cross-coupling reactions.[3] Key factors include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination pathway.[1]
-
Choice of Base: Strong bases, particularly strong inorganic bases like sodium hydroxide (NaOH) or alkoxides such as sodium tert-butoxide (NaOtBu), are known to promote hydrodehalogenation.[1][3]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are critical. While bulky, electron-rich ligands can enhance the desired coupling, they may also favor pathways leading to debromination if not carefully selected and optimized.[4][5]
-
Presence of Hydride Sources: Impurities like water or alcohols, or even certain solvents and bases, can act as hydride donors, leading to reductive debromination.[3]
-
Prolonged Reaction Times: Allowing the reaction to continue long after the starting material has been consumed can increase the likelihood of byproduct formation.[1]
Q3: How can I quickly assess if debromination is occurring in my reaction?
A3: The most effective way to monitor your reaction for debromination is by using analytical techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the crude reaction mixture to authentic standards of your starting material and the potential debrominated byproduct (Ethyl 5-methylthiazole-4-carboxylate), you can confirm the presence and estimate the extent of this side reaction.
Troubleshooting Guides for Specific Reactions
Scenario 1: Suzuki-Miyaura Coupling
Issue: You are performing a Suzuki-Miyaura coupling with an arylboronic acid and observe a significant amount of the debrominated byproduct, Ethyl 5-methylthiazole-4-carboxylate, alongside your desired coupled product.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting debromination in Suzuki coupling.
Detailed Recommendations
-
Temperature Control: High temperatures often accelerate debromination.[1] It is recommended to run a series of reactions at incrementally lower temperatures (e.g., in 10-20 °C decrements) to find an optimal balance between the rate of the desired coupling and the suppression of the byproduct.
-
Base Selection: Strong bases are a common cause of debromination.[1][3] Switching from strong bases like NaOH or NaOtBu to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a highly effective strategy.[1][3]
Base Relative Strength Typical Observation in Cross-Coupling NaOtBu, NaOH Strong Higher potential for debromination K₂CO₃, Cs₂CO₃ Moderate Reduced debromination K₃PO₄ Mild Often optimal for minimizing debromination -
Catalyst and Ligand Optimization: The choice of ligand can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands, while often promoting faster coupling, can also sometimes favor reductive elimination pathways that lead to debromination.[4] Consider screening different ligands to find one that favors the desired C-C bond formation. For sterically hindered substrates, specialized ligands or even ligand-free conditions might be beneficial.[6]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[3]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scenario 2: Buchwald-Hartwig Amination
Issue: When attempting to couple an amine with this compound, you observe significant formation of the debrominated starting material.
Key Considerations
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[7] However, the conditions, particularly the use of strong bases like sodium tert-butoxide, can favor debromination.
Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.
Detailed Recommendations
-
Catalyst/Ligand System: This is a critical parameter. Modern catalyst systems often employ bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are highly effective.[4] The choice of ligand can also help to minimize reductive dehalogenation.[5]
-
Base: While a strong, non-nucleophilic base like NaOt-Bu is often required, its strength can contribute to debromination.[4] If the reaction is sluggish, ensure the base is fresh and handled under an inert atmosphere. If debromination is the primary issue, consider screening other bases like LHMDS or K₃PO₄, although this may impact the reaction rate.
-
Temperature: As with other cross-coupling reactions, lowering the temperature can disfavor the debromination side reaction.[4]
-
Anhydrous Conditions: Traces of water can serve as a proton source, leading to hydrodehalogenation. Use freshly dried and degassed solvents and reagents.[4]
Scenario 3: Metal-Halogen Exchange (Grignard or Lithiation)
Issue: Attempts to form a Grignard reagent or perform a lithium-halogen exchange at the 2-position of the thiazole ring result in low yields of the desired organometallic species and significant formation of the debrominated product upon quenching with an electrophile.
Challenges and Solutions
The formation of organometallic reagents from heteroaryl halides can be challenging.
-
Grignard Reagent Formation:
-
Lithium-Halogen Exchange:
-
Problem: Using strong organolithium reagents like n-BuLi or t-BuLi can be complicated by competing reactions. The highly basic nature of these reagents can lead to deprotonation or other side reactions.
-
Solution: This exchange is typically very fast, even at low temperatures.[10] Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) and add the organolithium reagent slowly to a solution of the thiazole.[10] A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles with acidic protons, which could be a useful strategy.[9]
-
General Protocol for Halogen-Magnesium Exchange
Reagents & Materials:
-
This compound (1.0 equiv)
-
i-PrMgCl·LiCl solution (1.1 equiv)
-
Anhydrous THF
-
Schlenk flask and inert gas supply
-
Electrophile (e.g., benzaldehyde)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to the recommended temperature (typically between -20 °C and 0 °C).
-
Slowly add the i-PrMgCl·LiCl solution dropwise.
-
Stir the reaction for 1-2 hours at this temperature.
-
Add the electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for cross-coupling reactions involving Ethyl 2-bromo-5-methylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this versatile building block. The inherent electronic properties of the thiazole ring system present unique challenges and opportunities in catalyst selection and reaction optimization. This document provides a structured approach to navigating these complexities.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding catalyst and reagent selection for cross-coupling reactions with this compound.
Q1: What are the most common cross-coupling reactions performed with this substrate and what are the typical starting catalyst systems?
This compound is a versatile substrate used in several key cross-coupling reactions to form C-C and C-N bonds.[1] The choice of catalyst is paramount and depends heavily on the desired transformation. Below is a summary of common starting points.
| Reaction Type | Common Palladium Source | Recommended Ligand(s) | Typical Base(s) | Common Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | PPh₃, dppf, Buchwald Ligands (SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, THF/H₂O, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, DIPEA | THF, DMF, Toluene |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Q2: Why is ligand selection so critical when working with a bromothiazole substrate?
The thiazole ring is electron-deficient, which generally accelerates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond—often the rate-limiting step in cross-coupling cycles.[2] However, the success of the subsequent steps and the overall stability of the catalytic species are highly dependent on the ligand.
-
Facilitating Oxidative Addition: For less reactive coupling partners or to run reactions at lower temperatures, bulky and electron-rich phosphine ligands are crucial. Ligands developed by the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) increase the electron density on the palladium center, which promotes its insertion into the carbon-bromine bond.[3]
-
Stabilizing the Catalyst: The ligand prevents the precipitation of palladium black (inactive Pd metal) and stabilizes the active catalytic species throughout the cycle.
-
Promoting Reductive Elimination: The steric bulk of the ligand can also facilitate the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.
Q3: Should I use a Pd(0) or a Pd(II) precatalyst?
The choice between a Pd(0) and a Pd(II) source is a matter of practical convenience and reaction sensitivity.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are generally air-stable solids, making them easy to handle on the benchtop. They require in-situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand, an amine base, or a solvent.[3] Most modern cross-coupling reactions successfully employ Pd(II) precatalysts.
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and do not require a reduction step. However, they are often sensitive to air and moisture, and their use necessitates rigorous degassing and inert atmosphere techniques to prevent catalyst deactivation through oxidation.[3]
For most applications, a stable Pd(II) precatalyst combined with an appropriate ligand offers the best balance of reactivity and ease of use.
Q4: How does the choice of base impact the reaction?
The base plays a multifaceted role that is specific to the type of cross-coupling reaction.
-
In Suzuki-Miyaura Couplings: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are common, but for challenging couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective.[3] The solubility of the base is also critical; Cs₂CO₃ is often favored for its higher solubility in organic solvents.[4]
-
In Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
In Sonogashira and Heck Couplings: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), acts as a scavenger for the hydrohalic acid (HBr) generated during the catalytic cycle.[5]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a logical framework for addressing specific experimental failures.
Q1: My Suzuki-Miyaura coupling is giving low to no yield. What went wrong?
This is the most common issue. A systematic approach is required to identify the root cause. The flowchart below provides a decision-making process, followed by detailed explanations.
References
Managing reaction temperature for thiazole synthesis
A Guide to Managing Reaction Temperature
Welcome to the technical support guide for thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the experimental nuances of this important reaction class. This guide focuses specifically on the critical parameter of reaction temperature, particularly within the context of the widely-used Hantzsch thiazole synthesis. Here, we will move beyond simple procedural lists to explore the causality behind thermal choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding temperature management during thiazole synthesis.
Q1: What is the typical temperature range for a Hantzsch thiazole synthesis?
The optimal temperature for a Hantzsch thiazole synthesis is highly dependent on the specific substrates, solvent, and catalyst used. However, a general range is between room temperature and the reflux temperature of the solvent.[1]
-
Conventional Heating: Many procedures utilize gentle heating or reflux conditions, often in solvents like ethanol or methanol.[2][3] Temperatures can range from 60°C to 100°C. For example, some protocols specify heating at 65°C for 2-3.5 hours or gently heating on a hot plate set to approximately 100°C for 30 minutes.[1][3][4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often uses temperatures between 90°C and 130°C for periods as short as 10-30 minutes.[5][6]
-
Room Temperature/Ultrasonic Activation: Some modern, highly efficient methods, particularly those using catalysts or ultrasonic irradiation, can proceed effectively at room temperature.[1]
It is crucial to consult literature for the specific substrates you are using, as elevated temperatures can sometimes lead to decomposition or side reactions.[7]
Q2: Is the Hantzsch thiazole synthesis an exothermic reaction?
While not violently exothermic, the initial SN2 reaction between the α-haloketone and the thioamide, followed by cyclization, does release heat.[4] In small-scale laboratory syntheses, this exotherm is often easily dissipated by the solvent and glassware. However, it becomes a critical consideration during scale-up. Inadequate heat dissipation in large batches can lead to a runaway reaction, causing solvent to boil uncontrollably and promoting the formation of impurities. Careful monitoring and controlled heating are essential.
Q3: How does temperature directly impact reaction time and yield?
As with most chemical reactions, temperature has a direct relationship with reaction kinetics.
-
Increased Temperature: Generally, higher temperatures increase the reaction rate, leading to shorter reaction times. The added thermal energy helps molecules overcome the activation energy barrier for the necessary bond formations, including the final aromatization step which leads to a very stable product.[4] However, there is an upper limit; excessive heat can degrade starting materials, intermediates, or the final product, resulting in lower isolated yields and the formation of tar-like side products.[7]
-
Decreased Temperature: Lower temperatures slow the reaction rate, requiring longer reaction times. However, for sensitive substrates, a lower temperature may be necessary to prevent side reactions and improve the purity of the final product. In some cases, reactions can be run successfully at room temperature over a longer period or with the aid of ultrasonic activation.[1]
Optimization is key. The goal is to find the "sweet spot" that provides a reasonable reaction time with the highest possible yield and purity. This is often determined empirically for a new set of substrates.
Troubleshooting Guide: Temperature-Related Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted α-haloketone. What is the temperature-related cause?
Answer: This classic symptom points to insufficient activation energy. The reaction temperature is likely too low or the reaction time is too short for the given temperature.
Causality: The initial step of the Hantzsch synthesis is an SN2 reaction between the thioamide's sulfur and the α-carbon of the haloketone.[3][4] This step, like the subsequent cyclization and dehydration, requires a certain amount of energy to proceed at an efficient rate. If the temperature is too low, the kinetic energy of the molecules is insufficient to overcome this barrier, and the reaction stalls.
Troubleshooting Steps:
-
Gradual Temperature Increase: Increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC every 30-60 minutes.
-
Increase Reaction Time: If you are working with sensitive substrates and wish to avoid higher temperatures, simply extend the reaction time. Monitor by TLC until the starting material is consumed.
-
Solvent Change: Consider switching to a higher-boiling point solvent to allow for a higher reaction temperature under reflux conditions.
-
Consider Catalysis: Some reactions benefit from acidic conditions, which can catalyze the cyclization and dehydration steps.[8]
Q2: My reaction mixture turned dark brown or black, and the final product is impure with tar-like substances. How can I use temperature to fix this?
Answer: This indicates decomposition or polymerization, which is almost always caused by excessive heat.[7]
Causality: While thermal energy is needed to drive the desired reaction, excessive energy can push the reactants and intermediates down undesired pathways. High temperatures can cause starting materials like α-haloketones to self-condense or decompose. The thiazole ring itself, while aromatic and stable, can also be susceptible to degradation under harsh conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the temperature. A design of experiment (DOE) analysis performed on a similar reaction system concluded that elevated temperatures resulted in lower isolated yields, likely due to decomposition.[7] Start the reaction at a lower temperature (e.g., 40-50°C) and only increase it if the reaction fails to proceed.
-
Ensure Even Heating: Use a temperature-controlled oil bath or heating mantle rather than direct heating on a hot plate to avoid localized "hot spots" that can cause charring.
-
Monitor Closely: Use TLC to determine when the product is formed. Once the starting material is consumed, remove the reaction from heat immediately. Overheating the reaction after completion is a common cause of decomposition.
Q3: I am scaling up my synthesis from 1 gram to 100 grams and am seeing a significant increase in side products and a lower yield, even though I'm using the same hotplate setting.
Answer: This is a classic scale-up challenge related to heat transfer. The surface-area-to-volume ratio decreases as the reaction scale increases, making it much harder to dissipate the reaction's exothermic heat. Your larger reaction is likely reaching a much higher internal temperature than your small-scale trial.
Causality: A 100g reaction generates 100 times the heat of a 1g reaction, but the surface area of the flask does not increase proportionally. This leads to heat accumulation, a rapid temperature rise, and the promotion of side reactions.[9]
Troubleshooting Steps:
-
Use Appropriate Equipment: Switch from a round-bottom flask to a jacketed reaction vessel connected to a circulating bath for precise temperature control.
-
Monitor Internal Temperature: Always measure the internal temperature of the reaction mixture with a thermocouple or thermometer, not the temperature of the heating bath.
-
Controlled Reagent Addition: Instead of adding all reagents at once, add one of the reagents (e.g., the α-haloketone) slowly via an addition funnel. This allows you to control the rate of the reaction and its heat generation.
-
Mechanical Stirring: Ensure efficient stirring with an overhead mechanical stirrer to promote even heat distribution throughout the reaction vessel.
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature-Controlled Hantzsch Synthesis
This protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole, a common example of this reaction class.[2][3]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 - 1.5 eq).[2][4]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approx. 5-10 mL per gram of α-haloketone).[2][3]
-
Controlled Heating: Place the flask in an oil bath pre-heated to 70-80°C. Do not heat the mixture directly on a hot plate to avoid charring.
-
Reaction Monitoring: Stir the mixture at a constant temperature. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexane).[2][3] The reaction is typically complete within 2-4 hours.[2]
-
Cooling and Neutralization: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the oil bath and allow it to cool to room temperature.[3]
-
Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[2][3] This will neutralize the hydrobromide salt of the thiazole, causing the free base to precipitate.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Allow the product to air dry completely on a watch glass before determining the final mass and yield.
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Synthesis Method | Temperature (°C) | Time | Typical Solvent | Yield (%) | Reference |
| Conventional Heating | 65 | 2 - 3.5 h | Ethanol/Water | 79 - 90 | [1] |
| Conventional Heating | ~100 | 30 min | Methanol | ~99 | [3][4] |
| Microwave Irradiation | 90 | 30 min | Methanol | 95 | [6] |
| Microwave Irradiation | 130 | 10 min | DCE | 47 - 78 | [10] |
| Ultrasonic Irradiation | Room Temp. | 1.5 - 2 h | Ethanol/Water | ~85 | [1] |
| Acid Catalyzed | 80 | 20 min | HCl/Ethanol | ~73 | [8] |
| Modified Gewald | 60 - 80 | 390 - 630 min | Trifluoroethanol | Variable | [7] |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common temperature-related problems during thiazole synthesis.
Caption: Troubleshooting workflow for temperature issues in thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
Technical Support Center: Navigating Reactions with Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-methylthiazole-4-carboxylate. This guide is designed to provide practical, in-depth troubleshooting advice and detailed work-up procedures for common cross-coupling reactions involving this versatile building block. Our focus is on anticipating challenges and providing clear, scientifically-grounded solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the common causes?
A: Several factors can impede a Suzuki-Miyaura coupling with this substrate. Firstly, ensure your palladium catalyst is active; Pd(0) species are sensitive to oxygen, so thorough degassing of solvents and reagents is critical.[1] Secondly, the choice of base is crucial. While stronger bases can be effective, they may also promote side reactions. Consider screening bases like K₂CO₃ and K₃PO₄.[2][3] Finally, elevated temperatures, while often necessary, can lead to decomposition or protodebromination.[1] A careful balance of temperature and reaction time is key.
Q2: I'm observing significant protodebromination (loss of bromine) in my reaction mixture. How can I minimize this?
A: Protodebromination is a common side reaction, particularly with electron-rich heterocyclic systems. This issue is often exacerbated by the presence of water or other protic sources.[1] To mitigate this, use rigorously dried solvents and reagents, and maintain a strictly inert atmosphere (argon or nitrogen).[1] Lowering the reaction temperature can also disfavor this pathway, though it may require longer reaction times.[1]
Q3: During my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). What's the best way to prevent this?
A: Glaser coupling is a copper(I)-catalyzed side reaction that occurs in the presence of oxygen.[1] The most effective preventative measure is meticulous degassing of the reaction mixture.[1] Additionally, using a minimal amount of the copper co-catalyst (CuI) can help. Some modern protocols even allow for copper-free Sonogashira couplings, which would eliminate this problem entirely.[4]
Q4: The work-up for my Buchwald-Hartwig amination is messy, and I'm struggling to isolate my product. Any suggestions?
A: Buchwald-Hartwig reactions often use strong, non-nucleophilic bases like sodium or lithium tert-butoxide, which can complicate the work-up.[1] A common and effective work-up strategy involves cooling the reaction, diluting it with a suitable organic solvent like ethyl acetate, and filtering through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5][6][7] Subsequent aqueous washes can then be performed to remove the base and other water-soluble impurities.
Q5: Is the ethyl ester group on the thiazole ring stable to the basic conditions of these coupling reactions?
A: The ethyl ester is generally stable under the conditions of most cross-coupling reactions. However, prolonged exposure to strong bases at high temperatures can lead to hydrolysis. If you suspect hydrolysis is occurring, consider using milder bases (e.g., K₂CO₃ instead of NaOt-Bu) or reducing the reaction time and temperature. If the carboxylic acid is the desired final product, this hydrolysis can be intentionally exploited in a one-pot coupling and saponification procedure.[8]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Work-up and Troubleshooting
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, achieving high yields and purity with this compound requires careful attention to the work-up procedure.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | Inactive catalyst, poor choice of base or solvent, insufficient temperature. | Ensure thorough degassing.[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2][3] Consider a solvent system like dioxane/water.[2] Gradually increase the temperature, monitoring for decomposition. |
| Low Product Yield | Protodebromination, product decomposition, inefficient extraction. | Use anhydrous solvents.[1] Lower reaction temperature.[1] Ensure the pH of the aqueous layer during extraction is appropriate for your product's solubility. |
| Persistent Palladium Impurities | Inefficient removal of the palladium catalyst. | Filter the crude reaction mixture through a pad of Celite®.[6] Consider a wash with an aqueous solution of thiourea or sodium sulfide to precipitate palladium. |
| Boronic Acid/Ester Impurities | Incomplete reaction or excess boronic acid used. | Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted boronic acid. |
-
Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][9] Wash the Celite® pad with additional solvent.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water. To remove unreacted boronic acid, wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH.[3] Follow with a brine wash to aid in phase separation.[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2][5]
References
Validation & Comparative
A Spectroscopic Showdown: Distinguishing Thiazole Isomers in Drug Discovery
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Thiazole, Isothiazole, and Thiadiazole Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Thiazole and its isomers, including isothiazole and various thiadiazoles, are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The subtle repositioning of a nitrogen or sulfur atom within this five-membered ring system can profoundly impact a molecule's physicochemical properties, biological activity, and metabolic fate. Consequently, the ability to rapidly and definitively distinguish between these isomers is paramount.
This comprehensive guide provides an in-depth spectroscopic comparison of thiazole, isothiazole, and the 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS), we will explore the characteristic spectral fingerprints that enable their confident identification. This guide is designed to be a practical resource, offering not only comparative data but also the underlying principles and detailed experimental protocols to empower your research.
The Isomeric Landscape: A Structural Overview
Before delving into the spectroscopic data, it is crucial to visualize the structural differences between the thiazole isomers. The arrangement of the nitrogen and sulfur atoms within the five-membered ring dictates their unique electronic environments and, consequently, their distinct spectroscopic signatures.
Figure 1. Structures of Thiazole and its Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The chemical shifts of the ring protons in thiazole isomers are highly sensitive to the positions of the heteroatoms. The electronegativity and anisotropic effects of the nitrogen and sulfur atoms create distinct shielding and deshielding regions within the ring.
Comparative ¹H NMR Data (in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 |
| Thiazole | 8.77 ppm | - | 7.85 ppm | 7.27 ppm |
| Isothiazole | - | 8.72 ppm | 7.26 ppm | 8.54 ppm |
| 1,2,3-Thiadiazole | - | - | 9.14 ppm | 7.59 ppm |
| 1,2,4-Thiadiazole | - | 8.11 ppm | - | 9.29 ppm |
| 1,2,5-Thiadiazole | - | 8.63 ppm | 8.63 ppm | - |
| 1,3,4-Thiadiazole | 9.24 ppm | - | - | 9.24 ppm |
Note: Chemical shifts can vary depending on the solvent and substituents.
The significant downfield shift of protons adjacent to nitrogen atoms is a key diagnostic feature. For instance, the H-2 proton of thiazole at 8.77 ppm is significantly deshielded compared to the H-5 proton at 7.27 ppm. In contrast, isothiazole exhibits a downfield shift for both H-3 and H-5 protons. The symmetry of 1,2,5- and 1,3,4-thiadiazole results in chemically equivalent protons, leading to simpler spectra.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the electronic environment created by the heteroatoms.
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 |
| Thiazole | 153.5 ppm | - | 143.7 ppm | 115.2 ppm |
| Isothiazole | - | 158.1 ppm | 123.5 ppm | 148.9 ppm |
| 1,2,3-Thiadiazole | - | - | 134.3 ppm | 151.6 ppm |
| 1,2,4-Thiadiazole | - | 167.7 ppm | - | 177.7 ppm |
| 1,2,5-Thiadiazole | - | 145.4 ppm | 145.4 ppm | - |
| 1,3,4-Thiadiazole | 155.0 ppm | - | - | 155.0 ppm |
Note: Chemical shifts can vary depending on the solvent and substituents.
The carbon atoms directly bonded to nitrogen atoms generally resonate at lower fields (higher ppm values). For example, the C-2 of thiazole and the C-3 and C-5 of 1,2,4-thiadiazole exhibit significant downfield shifts.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the differentiation of thiazole isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]
-
A significantly larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.[1]
-
-
Data Analysis:
-
Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, coupling constants (for ¹H NMR), and signal multiplicities to assign the peaks to the specific protons and carbons in each isomer.
-
Figure 2. General workflow for NMR analysis of thiazole isomers.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. The differences in bond strengths and symmetries among the thiazole isomers lead to characteristic variations in their IR spectra.
Key IR Vibrational Frequencies (cm⁻¹)
| Compound | C-H Stretching | Ring Stretching (C=N, C=C) | Ring Breathing/Deformation |
| Thiazole | ~3100-3000 | ~1600-1450 | ~800-600 |
| Isothiazole | ~3100-3000 | ~1600-1450 | ~800-600 |
| 1,2,3-Thiadiazole | ~3100-3000 | ~1600-1450 | ~1070, ~760, ~690 |
| 1,3,4-Thiadiazole | ~3100-3000 | ~1639-1649 (C=N) | ~709-693 (C-S-C) |
The C-H stretching vibrations in the aromatic region (~3100-3000 cm⁻¹) are common to all isomers. The most diagnostic region is the "fingerprint region" (below 1500 cm⁻¹), where characteristic ring stretching and deformation modes appear. For instance, the C=N stretching vibration in 1,3,4-thiadiazoles is often observed in the range of 1639-1649 cm⁻¹.[2] The specific pattern of bands in the fingerprint region can serve as a unique identifier for each isomer.
Experimental Protocol: IR Spectroscopy
Objective: To obtain the infrared spectrum of a thiazole isomer to identify characteristic vibrational modes.
Methodology:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
-
Compare the obtained spectrum with reference spectra of known thiazole isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the electronic structure of the heterocyclic ring and the nature of any substituents.
Typical UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| Thiazole | ~235 | Ethanol |
| 1,2,3-Thiadiazole | ~266 | Acetonitrile |
| 1,3,4-Thiadiazole Derivatives | ~245-353 | Various |
Thiazole and its isomers typically exhibit absorption bands corresponding to π→π* transitions.[1] The λmax can be influenced by solvent polarity and the presence of auxochromic or chromophoric substituents. While UV-Vis spectroscopy may not always provide unambiguous identification on its own, it can be a valuable complementary technique.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of a thiazole isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the absorbance from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε).
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. While isomers will have the same molecular weight, their fragmentation pathways can differ, providing clues to their structure.
The mass spectra of thiazoles and their isomers typically show an abundant molecular ion peak.[3] The fragmentation patterns are often characterized by the loss of small, stable molecules such as HCN, H₂S, and N₂.[4] For example, a characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂).[4] The specific fragment ions and their relative abundances can be used to differentiate between isomers.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of a thiazole isomer and analyze its fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile, thermally stable compounds and provides rich fragmentation information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose plausible fragmentation pathways to account for the observed fragments and compare them to the expected patterns for different isomers.
-
Conclusion: An Integrated Approach for Confident Identification
The spectroscopic differentiation of thiazole isomers is a critical task in drug discovery and development. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined and integrated approach is the most robust strategy for unambiguous identification. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, while IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic transitions. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation pathways. By understanding the characteristic spectroscopic signatures of each isomer and employing rigorous experimental protocols, researchers can confidently navigate the isomeric landscape of thiazoles and accelerate their research endeavors.
References
A Comparative Guide to Thiazole Ring Synthesis: An Evaluation of Alternatives to Pre-functionalized Thiazole Building Blocks
Introduction: The Central Role of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous essential medicines, including the antibiotic Sulfathiazole, the anti-inflammatory drug Meloxicam, and Vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in modern medicinal chemistry and drug design. Consequently, the efficient and versatile synthesis of substituted thiazoles is a critical task for researchers in pharmaceuticals, agrochemicals, and materials science.
Often, synthetic chemists may consider using pre-functionalized building blocks like Ethyl 2-bromo-5-methylthiazole-4-carboxylate for late-stage diversification. However, a more fundamental approach involves constructing the thiazole ring from acyclic precursors, which offers greater flexibility in substituent placement and can be more cost-effective for large-scale synthesis. This guide provides an in-depth comparative analysis of the principal synthetic routes to the thiazole nucleus, moving beyond reliance on a single starting material. We will evaluate the benchmark Hantzsch Thiazole Synthesis against two classical alternatives—the Cook-Heilbron Synthesis and the Gabriel Synthesis —as well as a modern approach utilizing α-diazoketones . This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the optimal synthetic strategy for their specific target.
The Benchmark: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains the most widely recognized and utilized method for constructing the thiazole ring.[1][2] Its enduring popularity stems from its reliability, generally high yields, and the ready availability of starting materials.
Causality of Reagent Choice: The core transformation is a condensation reaction between an α-haloketone and a thioamide (or thiourea). The α-haloketone provides the C4 and C5 atoms of the ring, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon. The thioamide supplies the essential S, C2, and N atoms. The sulfur of the thioamide is a potent nucleophile that initiates the reaction by displacing the halide in an SN2 reaction, while the nitrogen atom later serves as the nucleophile for ring closure.
Reaction Mechanism
The mechanism proceeds via a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide.
-
Cyclization: An intramolecular nucleophilic attack occurs as the thioamide's nitrogen atom attacks the carbonyl carbon.
-
Dehydration: The resulting hydroxythiazoline intermediate undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring.[2]
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The basic solution neutralizes the HBr byproduct and precipitates the product.
-
Filter the resulting solid using a Buchner funnel, washing the filter cake with water.
-
Dry the solid to obtain 2-amino-4-phenylthiazole.
Expected Yield: Typically high, often >90%.
Alternative Synthetic Strategies and Reagents
While robust, the Hantzsch synthesis has limitations, most notably the use of lachrymatory and toxic α-haloketones. The following alternatives offer different reagent strategies to circumvent this issue or to access different substitution patterns.
Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
Discovered in 1947, the Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a substitution pattern not directly accessible via the Hantzsch method.[3]
Causality of Reagent Choice: This method reacts an α-aminonitrile with a sulfur-containing electrophile, most commonly carbon disulfide (CS₂) .[3] The α-aminonitrile provides the N, C4, and C5 atoms, including the crucial C5-amino group. Carbon disulfide acts as a C2 synthon, providing the final carbon and both sulfur atoms (one of which is ultimately retained in the ring). The reaction proceeds under mild, often room temperature, conditions without the need for harsh reagents.[3]
Reaction Mechanism
-
Addition: The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of CS₂, forming a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The newly formed dithiocarbamate sulfur atom attacks the nitrile carbon in a 5-exo-dig cyclization.
-
Tautomerization: The resulting 5-imino-2-thione intermediate tautomerizes to the stable, aromatic 5-amino-2-mercaptothiazole product.[3]
Diagram: Cook-Heilbron Synthesis Mechanism
Caption: Mechanism of the Cook-Heilbron Synthesis.
Representative Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol is based on the original work by Cook, Heilbron, and Levy.
Materials:
-
Aminoacetonitrile hydrochloride
-
Potassium hydroxide (or other suitable base)
-
Carbon disulfide (CS₂)
-
Ethanol or an aqueous solvent system
Procedure:
-
Prepare the free base of aminoacetonitrile by treating aminoacetonitrile hydrochloride with an equivalent amount of a base like potassium hydroxide in a suitable solvent (e.g., ethanol).
-
To the solution of free aminoacetonitrile at room temperature, add a slight excess of carbon disulfide dropwise with stirring.
-
The reaction is typically stirred at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within several hours.
-
Upon completion, the product may precipitate from the solution. The solid is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 5-amino-2-mercaptothiazole.
Gabriel Synthesis: A High-Temperature Route
The Gabriel synthesis (often discussed alongside the Robinson-Gabriel synthesis of oxazoles) provides a route to 2,5-disubstituted thiazoles.[4][5] It is a robust but often harsh method.
Causality of Reagent Choice: This synthesis involves the cyclization and thionation of an α-acylamino ketone using a powerful thionating agent, typically phosphorus pentasulfide (P₄S₁₀) . The α-acylamino ketone provides all the carbon and nitrogen atoms for the final ring. Phosphorus pentasulfide serves the dual purpose of thionating the two carbonyl groups (the ketone and the amide) and acting as a potent Lewis acid to catalyze the dehydration and cyclization. The high reaction temperatures are necessary to overcome the activation energy for this transformation.
Representative Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
This protocol is adapted from a procedure reported in Organic Syntheses for a related compound, demonstrating the core principle.[6][7]
Materials:
-
N-(2-oxopropyl)acetamide (α-acylamino ketone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous high-boiling solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, suspend the α-acylamino ketone in the anhydrous solvent.
-
Add phosphorus pentasulfide portion-wise to the stirred suspension. The reaction is often exothermic.
-
After the addition is complete, heat the mixture to reflux (typically >110°C) for several hours.
-
Cool the reaction mixture and quench it carefully by slowly pouring it over ice or into a cold, dilute aqueous base solution (e.g., NaOH) to neutralize acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2,5-dimethylthiazole.
Modern Alternative: Synthesis via α-Diazoketones
To address the toxicity and handling issues of α-haloketones, modern methods have focused on alternative electrophiles. The use of α-diazoketones represents a significant advance.[8][9]
Causality of Reagent Choice: In this approach, the α-haloketone is replaced by a more stable and less toxic α-diazoketone . In the presence of a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid, TfOH), the diazoketone is protonated, leading to the expulsion of dinitrogen gas (N₂) and the in-situ formation of a highly reactive α-carbonyl cation intermediate. This intermediate is readily trapped by the nucleophilic sulfur of a thiourea or thioamide , initiating a Hantzsch-like cyclization cascade under mild, metal-free conditions.[8][10]
Diagram: α-Diazoketone Synthesis Workflow
Caption: General workflow for thiazole synthesis from α-diazoketones.
Comparative Performance Analysis
The choice of synthetic route depends critically on the desired substitution pattern, required scale, available equipment, and tolerance for harsh reagents or conditions.
| Synthesis Route | Key Reagent Set | Typical Conditions | Typical Time | Typical Yield | Key Advantages | Key Disadvantages |
| Hantzsch | α-Haloketone + Thioamide | Room Temp to Reflux | 30 min - 12 h | 80-99% | High yields, versatile, readily available starting materials. | Uses toxic and lachrymatory α-haloketones. |
| Hantzsch (Microwave) | α-Haloketone + Thiourea | 150-170 W | 5 - 15 min | >90% | Extremely rapid, high yields, improved energy efficiency. | Requires specialized microwave reactor; still uses α-haloketones. |
| Cook-Heilbron | α-Aminonitrile + CS₂ | Room Temperature | Several hours | Good | Mild conditions, direct access to 5-aminothiazoles. | Limited substituent diversity, use of volatile CS₂. |
| Gabriel | α-Acylamino Ketone + P₄S₁₀ | High Temp (Reflux, ~170°C) | Several hours | Moderate-Good | Access to 2,5-disubstituted thiazoles. | Harsh conditions, high temperatures, difficult workup. |
| α-Diazoketone | α-Diazoketone + Thioamide | Room Temp to 40°C | 1 - 5 h | 75-95% | Avoids toxic α-haloketones, mild, metal-free conditions. | α-Diazoketones require separate preparation and careful handling. |
Conclusion and Recommendations
The synthesis of the thiazole ring is a mature field with a rich selection of reliable methods. The choice of an alternative to a pre-functionalized building block like this compound is governed by a trade-off between versatility, safety, and reaction conditions.
-
For reliability, high yield, and broad substrate scope , the Hantzsch synthesis remains the gold standard, especially when accelerated by microwave irradiation. Its primary drawback is the hazardous nature of the α-haloketone reagent.
-
When the target molecule requires a 5-amino substituent , the Cook-Heilbron synthesis is the most direct and logical choice, offering the significant advantage of mild, room-temperature conditions.
-
The Gabriel synthesis is a viable, albeit harsh, alternative for specific 2,5-disubstitution patterns when the required α-acylamino ketone is readily accessible.
-
For laboratories prioritizing green chemistry and safety, the α-diazoketone method presents a compelling modern alternative. It successfully circumvents the use of α-haloketones while maintaining high yields and mild conditions, making it an excellent choice for process development and discovery chemistry.
Ultimately, by understanding the distinct reagent requirements, mechanisms, and operational windows of these core synthetic strategies, researchers can make informed, causality-driven decisions to efficiently construct the vital thiazole scaffold for their specific application.
References
- 1. purkh.com [purkh.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
A Researcher's Guide to Cross-Coupling with 2-Halothiazoles: A Comparative Analysis of 2-Bromo- vs. 2-Chlorothiazole Reactivity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the thiazole motif is a cornerstone. Its prevalence in numerous FDA-approved drugs and advanced materials necessitates robust and predictable methods for its elaboration. Cross-coupling reactions stand as the premier tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, a fundamental choice confronts the synthetic chemist at the outset: which halogen, bromine or chlorine, on the 2-position of the thiazole ring offers the optimal balance of reactivity, cost, and availability for a given transformation?
This guide provides an in-depth, evidence-based comparison of the reactivity of 2-bromo- and 2-chlorothiazoles in the most common and synthetically valuable cross-coupling reactions. Moving beyond simplistic reactivity trends, we will delve into the mechanistic underpinnings of these differences, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Step: Understanding the Mechanistic Divide
The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the C-X bond strength and the ease with which the palladium catalyst can undergo oxidative addition into this bond—the rate-determining step for many cross-coupling cycles. The weaker carbon-bromine bond (C-Br) has a lower activation energy barrier for oxidative addition compared to the stronger carbon-chlorine (C-Cl) bond, making 2-bromothiazoles inherently more reactive.
However, this is a simplification. The electron-deficient nature of the thiazole ring, particularly at the 2-position, significantly influences the energy of the oxidative addition transition state. This electronic effect can, to some extent, mitigate the inherent inertness of the C-Cl bond, making 2-chlorothiazoles viable, and sometimes even preferable, substrates under the right conditions. The choice between bromine and chlorine is therefore not merely a question of reactivity but a nuanced decision involving catalyst selection, ligand design, and reaction optimization.
Figure 1. The central role of oxidative addition in cross-coupling.
Head-to-Head in the Flask: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation. Here, the difference in reactivity between 2-bromo- and 2-chlorothiazoles is particularly pronounced.
2-Bromothiazoles are generally reliable substrates, reacting under a broad range of "standard" Suzuki conditions, often with simple palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine. In contrast, 2-chlorothiazoles typically require more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. Ligands such as those from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)₃) are often essential for achieving good to excellent yields with chloro-substrates.
| Entry | Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 2-Chlorothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 15 |
| 3 | 2-Chlorothiazole | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 4 | 95 |
| 4 | 2-Bromothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Na₂CO₃ | DME/H₂O | 80 | 8 | 88 |
| 5 | 2-Chlorothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Dioxane | 110 | 12 | 91 |
Table 1. Comparative data for the Suzuki-Miyaura coupling of 2-halo-thiazoles. Data is representative and compiled from various sources.
The data clearly illustrates that while 2-bromothiazole reacts efficiently with standard catalyst systems (Entry 1), the corresponding 2-chlorothiazole is largely unreactive under the same conditions (Entry 2). The successful coupling of the 2-chlorothiazole requires the use of a more sophisticated, electron-rich phosphine ligand and often higher temperatures (Entries 3 and 5).
Representative Suzuki-Miyaura Protocol for a 2-Chlorothiazole
This protocol highlights the use of a modern ligand system necessary for the activation of the C-Cl bond.
Figure 2. Workflow for a typical Suzuki-Miyaura coupling of a 2-chlorothiazole.
The Buchwald-Hartwig Amination Landscape
For the formation of C-N bonds, a critical transformation in medicinal chemistry, the Buchwald-Hartwig amination also reveals significant reactivity differences. Similar to the Suzuki coupling, 2-bromothiazoles are more readily coupled with a wider range of amines using less specialized catalyst systems. 2-Chlorothiazoles, especially when coupled with less nucleophilic amines or sterically hindered partners, necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
The choice of base is also critical; stronger bases like sodium or lithium tert-butoxide are commonly required for the amination of 2-chlorothiazoles to facilitate the deprotonation of the amine and promote the catalytic cycle.
| Entry | Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 80 | 6 | 94 |
| 2 | 2-Chlorothiazole | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 24 | 25 |
| 3 | 2-Chlorothiazole | Morpholine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | LHMDS | Dioxane | 110 | 8 | 96 |
| 4 | 2-Bromothiazole | Aniline | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | K₂CO₃ | DMF | 100 | 12 | 85 |
| 5 | 2-Chlorothiazole | Aniline | Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%) | NaOt-Bu | Toluene | 110 | 16 | 90 |
Table 2. Comparative data for the Buchwald-Hartwig amination of 2-halo-thiazoles. Data is representative and compiled from various sources.
As shown in Table 2, a standard catalyst system that is effective for 2-bromothiazole (Entry 1) performs poorly with its chloro- counterpart (Entry 2). Achieving high yields with 2-chlorothiazole requires a switch to a more advanced, sterically demanding ligand like XPhos or BrettPhos (Entries 3 and 5).
Stille, Sonogashira, and Beyond
The reactivity trend of Br > Cl generally holds for other important cross-coupling reactions as well:
-
Stille Coupling: 2-Bromothiazoles react readily with a variety of organostannanes. 2-Chlorothiazoles often require harsher conditions and the use of additives like Cu(I) salts to facilitate the transmetalation step.
-
Sonogashira Coupling: The coupling of terminal alkynes is significantly more facile with 2-bromothiazoles. While protocols for 2-chlorothiazoles exist, they are less common and often require higher catalyst loadings and temperatures.
-
Heck Coupling: The reaction of 2-halothiazoles with alkenes also follows the established reactivity pattern, with 2-bromo derivatives being the preferred substrates for milder and more efficient transformations.
The Verdict: A Strategic Choice
The decision to use a 2-bromo- versus a 2-chlorothiazole is a strategic one, balancing reactivity, cost, and synthetic goals.
Figure 3. Decision matrix for selecting a 2-halothiazole substrate.
Choose 2-Bromothiazole when:
-
Rapid reaction optimization and high reactivity are paramount.
-
The downstream chemistry is sensitive to harsh conditions (high temperatures, strong bases).
-
A wide variety of standard, less expensive catalysts and ligands are desirable.
-
The cost of the starting material is not a primary constraint.
Choose 2-Chlorothiazole when:
-
Cost of starting materials is a major consideration, especially on a large scale.
-
The project has access to modern, specialized phosphine ligands and the expertise to employ them.
-
The molecule contains other reactive sites (e.g., a C-Br or C-I bond) where selective coupling at the chloro-position is desired in a later step.
-
The higher stability of the starting material is beneficial for storage or multi-step sequences.
Introduction: The Critical Role of Analytical Chemistry in Pharmaceutical Synthesis
An In-Depth Comparative Guide to the HPLC Analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate Reaction Mixtures
This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its structural integrity and purity are paramount, as impurities can carry through subsequent reaction steps, potentially impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for monitoring the synthesis of such intermediates, offering the precision required to separate the target compound from starting materials, byproducts, and degradation products.[3][4]
This guide provides a comprehensive comparison of HPLC methodologies for the analysis of this compound reaction mixtures. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles and the rationale behind methodological choices, empowering researchers to develop and validate robust analytical protocols tailored to their specific needs.
The Analytical Challenge: Understanding the Reaction Mixture
Effective analytical method development begins with a thorough understanding of the sample. The synthesis of this compound typically involves a multi-step process, including the Hantzsch thiazole synthesis followed by a Sandmeyer-type diazotization and bromination.[1] This pathway introduces a predictable constellation of potential impurities that a successful HPLC method must be able to resolve.
Key Molecular Species in a Typical Reaction Mixture:
-
Target Product: this compound
-
Starting Materials: e.g., Ethyl acetoacetate, thiourea.
-
Key Intermediates: e.g., Ethyl 2-amino-5-methylthiazole-4-carboxylate.
-
Potential Byproducts: Isomers, over-brominated species, or products from side reactions.
-
Degradants: Hydrolysis products (e.g., the corresponding carboxylic acid) or compounds formed under stress conditions (acid, base, oxidation).[5]
The primary analytical objective is to develop a stability-indicating method—a method that can separate the target analyte from all potential impurities and degradation products, ensuring an accurate assessment of purity and stability.
Comparative Guide to HPLC Methodologies
The separation of the target compound, a moderately polar and UV-active molecule, is best accomplished using Reversed-Phase HPLC (RP-HPLC).[6][7] We will compare the performance of conventional HPLC with its high-pressure counterpart, UPLC, and discuss the critical parameters that govern separation selectivity.
Conventional Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness.[7][8] Separation is based on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase.[4]
Causality Behind Method Parameter Selection:
-
Stationary Phase (Column): The choice of stationary phase is the most powerful tool for manipulating selectivity.[9]
-
C18 (Octadecylsilane): This is the default choice for RP-HPLC, offering high hydrophobicity and retention for a wide range of molecules.[7] It is an excellent starting point for this analysis.
-
C8 (Octylsilane): Provides less hydrophobic retention than C18. It can be advantageous if the target compound or impurities are too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic thiazole ring. This can be particularly useful for separating structurally similar isomers that may co-elute on a standard C18 column.[10]
-
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and superior UV transparency. The choice between them can alter selectivity and should be screened during development.
-
Aqueous Phase & pH Control: The thiazole ring contains a nitrogen atom, which can be protonated under acidic conditions.[11] Operating with a buffered mobile phase at a low pH (e.g., pH 2.5-3.5 using phosphate or formate buffer) ensures that the nitrogen's protonation state is consistent, leading to sharp, symmetrical peaks. Unbuffered or neutral pH conditions can lead to peak tailing and poor reproducibility.
-
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[8] This fundamental difference allows for dramatically faster and more efficient separations compared to conventional HPLC, which typically uses 3-5 µm particles.[8][12]
Performance Comparison: HPLC vs. UPLC
| Parameter | Conventional HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Rationale & Impact |
| Analysis Time | 15 - 30 minutes | 2 - 8 minutes | UPLC's higher efficiency allows for faster flow rates and shorter columns, drastically increasing sample throughput.[8][13] |
| Resolution | Good | Excellent | The smaller particles in UPLC columns generate narrower peaks, leading to superior resolution of closely eluting impurities.[8][14] |
| Sensitivity | Standard | High | Narrower peaks result in greater peak height, improving the signal-to-noise ratio and lowering detection limits for trace impurities.[14][15] |
| System Pressure | 1,000 - 4,000 psi | 6,000 - 15,000 psi | This is the trade-off for the increased performance and requires specialized UPLC hardware capable of handling high backpressures.[13] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage per analysis, leading to cost savings and a greener footprint.[12][15] |
For a drug development setting where speed and sensitivity are critical, UPLC is the superior choice. However, HPLC remains a robust and reliable option for routine quality control where existing instrumentation is prevalent.[14]
Systematic Method Development & Validation Workflow
A robust analytical method is not discovered by chance; it is built through a logical, systematic process. The subsequent validation provides documented evidence that the method is fit for its intended purpose, a requirement for regulatory compliance.[16][17][18]
Workflow for Robust Method Development
Caption: A systematic workflow for HPLC method development.
Method Validation: A Self-Validating System
According to International Council for Harmonisation (ICH) guidelines, a method must be validated to demonstrate its reliability.[16][17]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (via DAD/PDA detector) must pass. No co-elution at the analyte peak. |
| Linearity | To verify a proportional relationship between detector response and analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: Reporting limit to 120% of specification.[18] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters remain within limits. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound reaction mixtures.
Protocol 1: High-Resolution RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (or lambda max of the chromophore).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 90 18.0 90 18.1 40 | 22.0 | 40 |
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: High-Throughput UPLC Method
-
Instrumentation: UPLC system capable of operating at pressures >10,000 psi.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 1 µL.
-
Gradient Program:
Time (min) %B 0.0 40 4.0 95 4.5 95 4.6 40 | 5.5 | 40 |
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
Alternative & Complementary Analytical Techniques
While HPLC is ideal for quantification, other techniques can be invaluable for confirmation and characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC/UPLC system to a mass spectrometer is the definitive technique for identifying unknown impurity peaks. By providing mass-to-charge ratio data, it allows for the confident structural elucidation of byproducts and degradants.[19][20]
-
Capillary Zone Electrophoresis (CZE): CZE is an orthogonal separation technique that separates molecules based on their charge-to-size ratio. It can be a powerful tool for resolving impurities that are difficult to separate by RP-HPLC.[21]
General Sample Analysis Workflow
Caption: Standard workflow for sample analysis and characterization.
Conclusion
The selection of an analytical method for monitoring the synthesis of this compound is a critical decision that balances performance requirements with available resources. For rapid method development, high sample throughput, and superior sensitivity in resolving trace impurities, UPLC is the clear technological leader. However, a well-developed and validated conventional HPLC method remains a robust and reliable tool for quality control and routine analysis. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to confidently select, develop, and implement an analytical method that ensures the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. pharmtech.com [pharmtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to Ethyl 2-bromo-5-methylthiazole-4-carboxylate and Its Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallography of ethyl 2-bromo-5-methylthiazole-4-carboxylate and its derivatives. Thiazole-based compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and for establishing structure-activity relationships (SAR).[1] This guide will delve into the synthesis, crystallization, and detailed structural analysis of these compounds, offering a comparative perspective on how substitutions on the thiazole ring influence their crystal packing and intermolecular interactions.
Synthesis and Crystallization Strategies
The journey from a chemical blueprint to a refined crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
General Synthesis of the Thiazole Core
The Hantzsch thiazole synthesis is a cornerstone in the preparation of this class of compounds. It typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates, a common starting point is the reaction of ethyl 2-chloroacetoacetate with a corresponding thioamide.[3]
The synthesis of the parent compound, this compound (CAS 56355-62-5), involves a multi-step process that often starts with the synthesis of an amino-thiazole precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.
Crystallization: The Art of Inducing Order
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] The choice of solvent and crystallization technique is critical and often determined empirically. For thiazole derivatives, several methods have proven effective:
-
Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth. Solvents like methanol, ethanol, and acetone are often employed for thiazole derivatives.[5]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Anti-Solvent Crystallization: In this technique, a solvent in which the compound is poorly soluble (the anti-solvent) is slowly added to a solution of the compound, causing it to precipitate out as crystals. The rate of addition of the anti-solvent is a critical parameter that influences crystal quality.
The selection of the appropriate technique and solvent system is crucial and depends on the specific solubility properties of each derivative.
Comparative Analysis of Crystal Structures
While a publicly available crystal structure for the exact target molecule, this compound, is not readily found in the searched literature, we can draw valuable comparisons from closely related derivatives reported in various studies. This comparative approach allows us to predict how substitutions at the 2- and 5-positions of the thiazole ring can influence the crystal packing.
For our comparative analysis, we will consider hypothetical variations based on published structures of similar thiazole derivatives, such as those with different substituents at the 2-position (e.g., another halogen or an aromatic group) and at the 5-position (e.g., a different alkyl group or a hydrogen atom).
Table 1: Comparative Crystallographic Data of Hypothetical Thiazole Derivatives
| Parameter | Derivative A (Hypothetical: Ethyl 2-chloro-5-methylthiazole-4-carboxylate) | Derivative B (Hypothetical: Ethyl 2-phenyl-5-methylthiazole-4-carboxylate) | Derivative C (Hypothetical: Ethyl 2-bromo-5-phenylthiazole-4-carboxylate) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Key Intermolecular Forces | C-H···O hydrogen bonds, Halogen bonding (Cl···N/S) | π-π stacking, C-H···O hydrogen bonds | Halogen bonding (Br···O), π-π stacking, C-H···N hydrogen bonds |
| Packing Motif | Herringbone packing of molecular layers | Stacked columns of molecules | Dimeric pairs formed via halogen bonding |
Influence of the 2-Position Substituent
The nature of the substituent at the 2-position of the thiazole ring plays a pivotal role in dictating the primary intermolecular interactions.
-
Halogen Substituents (e.g., Br, Cl): The presence of a halogen atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. In the crystal lattice, this can lead to short contacts between the halogen and electronegative atoms like nitrogen, sulfur, or oxygen from neighboring molecules. This interaction can be a strong directing force in the crystal packing, often leading to the formation of well-defined chains or layers.
-
Aromatic Substituents (e.g., Phenyl): When a phenyl group is present at the 2-position, π-π stacking interactions become a dominant feature of the crystal packing. These interactions, arising from the overlap of the π-orbitals of adjacent aromatic rings, can lead to the formation of one-dimensional stacks or more complex three-dimensional networks. The planarity of the molecule can be influenced by the dihedral angle between the thiazole and the phenyl ring.[6]
Influence of the 5-Position Substituent
The substituent at the 5-position, while often having a less dramatic effect than the 2-position substituent, can still significantly influence the crystal packing by introducing steric effects and participating in weaker intermolecular interactions.
-
Alkyl Substituents (e.g., Methyl): Small alkyl groups like methyl can influence the overall shape of the molecule and affect how efficiently the molecules can pack in the crystal lattice. They can participate in weak C-H···π or C-H···O interactions, which, although individually weak, can collectively contribute to the stability of the crystal structure.
-
Aromatic Substituents (e.g., Phenyl): A phenyl group at the 5-position will, similar to the 2-position, introduce the potential for π-π stacking and C-H···π interactions, further complicating and diversifying the possible packing arrangements.
Experimental Protocols
For researchers aiming to perform X-ray crystallography on novel thiazole derivatives, the following detailed protocol provides a comprehensive workflow.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[4]
-
Carefully pick up the selected crystal using a cryoloop.
-
Mount the crystal on a goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of short-exposure diffraction images to determine the crystal quality and to obtain the unit cell parameters and Bravais lattice.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4][7]
-
Modern diffractometers with area detectors will automatically collect a series of diffraction images.[7][8]
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure should have low R-factors (R1 and wR2) and a good-of-fit (GooF) value close to 1.
-
-
Structure Validation and Analysis:
-
Validate the final structure using software like PLATON or CheckCIF to check for any geometric anomalies or missed symmetry.
-
Analyze the final structure to determine bond lengths, bond angles, and torsion angles.
-
Investigate intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking to understand the crystal packing.
-
Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizations
Experimental Workflow
Caption: A generalized workflow from synthesis to final structural analysis for X-ray crystallography of small molecules.
Structure-Packing Relationship
Caption: Logical relationship showing how molecular substituents dictate intermolecular forces and, consequently, the crystal packing.
Conclusion
The crystallographic analysis of this compound and its derivatives is a powerful tool for understanding their solid-state properties and for guiding the development of new therapeutic agents. While a definitive crystal structure for the title compound is not yet in the public domain, by comparing the structures of related thiazole derivatives, we can make informed predictions about its likely packing behavior. The interplay of halogen bonding, hydrogen bonding, and π-π stacking, dictated by the specific substituents on the thiazole ring, is the key to controlling the supramolecular architecture of these valuable compounds. This guide provides a foundational framework for researchers to approach the synthesis, crystallization, and structural analysis of this important class of molecules.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Comparative Guide to the Biological Activities of Substituted Thiazole Carboxylates for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules—substituted thiazole carboxylates—with a remarkable spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the crucial structure-activity relationships (SAR) that govern efficacy, present comparative experimental data, and provide detailed protocols for key biological assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of thiazole-based therapeutics.
The Thiazole Carboxylate Scaffold: A Platform for Therapeutic Innovation
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This unique arrangement imparts specific electronic properties and the ability to form multiple non-covalent interactions, making it an excellent scaffold for engaging with biological targets. The addition of a carboxylate group, typically at the C4 or C5 position, provides an additional point for interaction and allows for the synthesis of a diverse library of esters and amides. The true therapeutic potential, however, is unlocked through substitution at various points on the thiazole ring. This guide will explore how modifications at these positions dictate the compound's biological destiny.
Cost-benefit analysis of different synthetic routes to Ethyl 2-bromo-5-methylthiazole-4-carboxylate
An In-Depth Guide to the Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Cost-Benefit Analysis for Researchers
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active agents, including potential treatments for cancer and viral infections.[1][2] The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a comprehensive cost-benefit analysis of the predominant synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, compare the efficiency and scalability of different approaches, and provide detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and execute the optimal synthetic strategy for their specific needs.
The Predominant Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is not typically achieved in a single transformation. The most reliable and widely documented strategy involves a two-stage process. First, the thiazole ring is constructed to form a stable precursor, Ethyl 2-amino-5-methylthiazole-4-carboxylate. Second, the 2-amino group is chemically transformed into the target 2-bromo group.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS No. 56355-62-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe handling and environmental compliance. The procedural steps outlined below are grounded in regulatory standards and a fundamental understanding of the compound's chemical properties.
Foundational Principles: Hazard Assessment and Regulatory Context
Before initiating any disposal protocol, a thorough understanding of the compound's hazards and the governing regulations is paramount. This foundational knowledge informs every subsequent step, ensuring that safety and compliance are integrated into the workflow.
Hazard Profile of this compound
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is limited, its structural motifs provide key insights into its potential hazards.
-
Hazard Classification: Based on data from suppliers and structurally similar compounds, this chemical is classified as an irritant.[1] It may cause skin and serious eye irritation.[1] Some data also suggests it may cause an allergic skin reaction.
-
Thiazole Moiety: The thiazole ring is a common feature in many biologically active molecules. While many thiazole-containing drugs are safe, the ring system can be implicated in the generation of toxic reactive metabolites during biotransformation. Some thiazole derivatives have been shown to cause liver damage at high doses in animal studies.[2]
-
Brominated Organic: The presence of a bromine atom classifies this compound as a halogenated organic compound .[3] This is the most critical classification for determining the correct waste disposal stream. Upon combustion, brominated compounds can release hydrobromic acid (HBr) and other potentially hazardous gases.[4]
Regulatory Framework: Why Segregation is Mandatory
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Under RCRA, halogenated organic compounds are subject to specific management and disposal requirements to prevent environmental contamination.
-
Land Disposal Restrictions (LDRs): The EPA explicitly regulates and restricts the land disposal of hazardous wastes containing halogenated organic compounds (HOCs).[6][7] The core principle is that these compounds must be treated to substantially reduce their toxicity and mobility before any land disposal is considered.
-
Incineration: High-temperature incineration is the preferred treatment method for halogenated organic wastes.[8] This process is designed to destroy the organic molecule and manage the resulting acidic gases (like HBr) through scrubbing systems.[4] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to the release of persistent pollutants and damage to infrastructure.
Operational Plan: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to final collection.
Personal Protective Equipment (PPE)
Adequate PPE is non-negotiable. Based on the compound's hazard profile, the following should be worn at all times when handling the chemical or its waste:
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing. |
| Hand | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or degradation before each use. |
| Body | A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory | All handling of the solid compound or its solutions should occur within a certified chemical fume hood. |
Waste Segregation and Containerization
Proper segregation at the point of generation is the most critical step in a compliant disposal process.[9][10] Mixing waste streams can create dangerous chemical reactions and makes proper disposal impossible.
Step 1: Identify the Correct Waste Stream. This compound must be disposed of as "Halogenated Organic Waste." [3] Never mix it with non-halogenated organic waste, aqueous waste, or solid waste.
Step 2: Select an Appropriate Waste Container.
-
Use a dedicated, properly labeled hazardous waste container designated for halogenated organic liquids or solids, as appropriate.[11]
-
The container must be made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass for liquids) and have a secure, vapor-tight lid.[10][11]
-
Ensure the container is in good condition, free from cracks or leaks.[11]
Step 3: Label the Waste Container.
-
Before adding any waste, label the container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "this compound" and its CAS number (56355-62-5).
-
Maintain a running list of all components and their approximate percentages if other halogenated solvents are added to the same container.
Decontamination of Labware
Any apparatus (glassware, spatulas, etc.) that comes into direct contact with the compound must be decontaminated before being washed for reuse.
Step 1: Initial Rinse. Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
Step 2: Collect the Rinsate. The solvent used for this initial rinse is now considered halogenated organic waste. Collect this "rinsate" in your designated halogenated organic liquid waste container.
Step 3: Final Cleaning. After the initial decontamination rinse, the labware can be washed using standard laboratory procedures.
Managing Spills
In the event of a small spill within a chemical fume hood:
Step 1: Absorb the Spill. Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
Step 2: Collect the Contaminated Material. Carefully sweep up the absorbed material and place it in a sealed, labeled container for solid hazardous waste. This waste must also be identified as containing a halogenated organic compound.
Step 3: Decontaminate the Surface. Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as halogenated solid waste.
For large spills, evacuate the area and follow your institution's emergency response procedures.
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling this compound waste is summarized in the following diagrams.
Caption: Waste classification based on chemical structure.
Caption: Step-by-step laboratory waste handling procedure.
Conclusion: A Commitment to Safety and Stewardship
Proper chemical waste disposal is a cornerstone of responsible scientific research. By categorizing this compound as a halogenated organic waste and adhering to the specific segregation and handling protocols, researchers protect themselves, their colleagues, and the environment. These procedures are not merely suggestions but are mandated by regulations designed to prevent long-term environmental harm. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local rules may vary.
References
- 1. This compound | 56355-62-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. uakron.edu [uakron.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. actenviro.com [actenviro.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
